molecular formula C19H19ClF2N4O3 B610392 R1487 Hydrochloride CAS No. 449808-64-4

R1487 Hydrochloride

货号: B610392
CAS 编号: 449808-64-4
分子量: 424.8 g/mol
InChI 键: RQHSAIGGUWVOBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-1487 is a small molecule drug with a maximum clinical trial phase of I.

属性

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3.ClH/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21;/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHSAIGGUWVOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712354
Record name 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449808-64-4
Record name R-1487 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449808644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1487 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E89N7YW9YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

R1487 Hydrochloride: A Technical Guide to its High Selectivity for p38α MAPK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the p38α mitogen-activated protein kinase (MAPK) inhibitor, R1487 hydrochloride. The document focuses on its selectivity profile, the experimental methodologies used to determine its potency and efficacy, and the signaling pathway it targets.

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of p38α MAPK, a key enzyme in the signaling cascade that controls cellular responses to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK pathway is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a significant target for the development of therapies for inflammatory diseases like rheumatoid arthritis.[3][4] R1487 has demonstrated high selectivity for the p38α isoform, which is crucial for minimizing off-target effects and enhancing its therapeutic potential.[1]

Quantitative Selectivity Profile

This compound exhibits high affinity and inhibitory activity against p38α, with significantly lower activity against other kinases, including the closely related p38β isoform. While it has been reported to be selective over a panel of more than 50 kinases, the comprehensive dataset from this broad screening is not publicly available. The table below summarizes the currently accessible quantitative data on its selectivity.

Target KinaseParameterValue (nM)Reference
p38α Kd0.2[1]
p38β Kd29[1]
p38α IC5010[1][5]
TNFα-induced IL-1β production IC50200[1]

Signaling Pathway

The p38 MAPK signaling pathway is a multi-tiered cascade that plays a central role in cellular stress responses and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which regulate the expression of inflammatory mediators.

p38_signaling_pathway stimuli Environmental Stress / Inflammatory Cytokines map3k MAPKKK (e.g., TAK1, ASK1) stimuli->map3k map2k MAPKK (MKK3/MKK6) map3k->map2k p38 p38α MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors r1487 This compound r1487->p38 cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The determination of the selectivity and potency of this compound involves both biochemical and cellular assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of purified p38α MAPK in the presence of the inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α.

Materials:

  • Recombinant active human p38α MAPK

  • Kinase substrate (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the Kinase Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted p38α MAPK enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular p38α Inhibition Assay (In Situ)

This assay measures the ability of this compound to inhibit p38α activity within a cellular context.

Objective: To assess the inhibition of a downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MAPKAP-K2), in response to this compound treatment in cells.

Materials:

  • Human cell line (e.g., HeLa or THP-1)

  • Cell culture medium and supplements

  • This compound

  • p38 MAPK pathway activator (e.g., anisomycin or lipopolysaccharide (LPS))

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-MAPKAP-K2, anti-total-MAPKAP-K2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin) for 20-30 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-MAPKAP-K2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total MAPKAP-K2 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to the total MAPKAP-K2 and loading control signals. Determine the extent of inhibition at different concentrations of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.

kinase_inhibitor_screening_workflow start Start: Compound Library hts High-Throughput Screening (HTS) Biochemical Assay start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Kinase Selectivity Profiling (Kinome Scan) dose_response->selectivity cellular_assays Cellular Assays (Target Engagement & Downstream Effects) selectivity->cellular_assays in_vivo In Vivo Efficacy Studies cellular_assays->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK. Its selectivity is a key attribute that makes it a valuable tool for research into the p38 MAPK pathway and a promising candidate for the development of anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors. Further disclosure of its comprehensive selectivity profile against a broad kinase panel would be beneficial for a more complete understanding of its off-target effects and overall therapeutic potential.

References

An In-Depth Technical Guide to the Discovery and Synthesis of R1487 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and a visualization of its mechanism of action within the p38 MAPK signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, particularly those with an interest in novel anti-inflammatory therapeutics.

Introduction

Inflammatory diseases such as rheumatoid arthritis represent a significant global health burden, necessitating the development of targeted and effective therapies. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK, particularly the α-isoform, have emerged as promising therapeutic agents for a range of inflammatory conditions.

The discovery of R1487, chemically known as 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, stemmed from a focused drug discovery program aimed at identifying potent and selective p38α MAPK inhibitors with favorable pharmacokinetic properties for oral administration.[1] This document details the scientific journey from initial lead identification to the synthesis and biological characterization of this compound.

Discovery of R1487

The development of R1487 originated from a high-throughput screening campaign that identified a lead compound with dual inhibitory activity against both p38α and Lck (lymphocyte-specific protein tyrosine kinase). Subsequent medicinal chemistry efforts focused on optimizing this lead to enhance selectivity for p38α and improve its drug-like properties. This optimization process led to the identification of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold as a promising core structure.

Structure-activity relationship (SAR) studies guided the modification of various substituents on this core. The introduction of a 2,4-difluorophenoxy group at the C6 position and a tetrahydro-2H-pyran-4-ylamino moiety at the C2 position proved to be critical for achieving high potency and selectivity for p38α over other kinases, including the closely related p38β isoform.[1] These modifications culminated in the discovery of R1487 as a clinical candidate.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

R1487 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α MAPK. The p38 MAPK pathway is a tiered signaling cascade initiated by various extracellular stimuli, such as inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, which in turn regulate the expression of inflammatory mediators. By binding to the ATP-binding site of p38α, R1487 prevents the phosphorylation of its substrates, thereby disrupting the downstream signaling cascade and suppressing the production of inflammatory cytokines.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cellular_Stress Cellular Stress (e.g., UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Cellular_Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38_alpha p38α MAPK MAP2K->p38_alpha Downstream_Targets Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38_alpha->Downstream_Targets R1487 This compound R1487->p38_alpha Inhibition Inflammatory_Response Inflammation (Cytokine Production) Downstream_Targets->Inflammatory_Response

p38 MAPK Signaling Pathway and Inhibition by R1487.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core followed by the introduction of the necessary side chains.

Experimental Protocol for the Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

This protocol is a representative synthesis and may be subject to optimization.

Step 1: Synthesis of 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

A mixture of a suitable 2,6-dichloro-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one precursor, 2,4-difluorophenol, and a non-nucleophilic base such as potassium carbonate in an appropriate solvent like N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

The intermediate from Step 1 is dissolved in a suitable solvent such as 1,4-dioxane. Tetrahydro-2H-pyran-4-amine and a base, for instance, N,N-diisopropylethylamine (DIPEA), are added to the solution. The reaction mixture is heated to reflux and monitored for completion. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by chromatography to afford the free base of R1487.

Step 3: Formation of this compound

The purified free base from Step 2 is dissolved in a suitable solvent like dichloromethane or methanol. A solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or 1,4-dioxane) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis_Workflow A 2,6-dichloro-8-methyl-8H-pyrido [2,3-d]pyrimidin-7-one C Intermediate: 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido [2,3-d]pyrimidin-7-one A->C Step 1 B 2,4-difluorophenol, K2CO3, DMF B->C E R1487 (Free Base) C->E Step 2 D Tetrahydro-2H-pyran-4-amine, DIPEA, Dioxane D->E G This compound E->G Step 3 F HCl in Ether/Dioxane F->G

General Synthetic Workflow for this compound.

Biological Activity and Data

The biological activity of this compound was extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Kinase Inhibition

The inhibitory activity of R1487 against p38α and p38β kinases was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) were measured to quantify its potency and binding affinity.

Target Kinase IC50 (nM) [1]Kd (nM) [1]
p38α MAPK100.2
p38β MAPK-29
Cellular Activity

The ability of R1487 to inhibit the production of inflammatory cytokines was assessed in cellular models.

4.2.1. Inhibition of TNF-α Production in THP-1 Cells

Human monocytic THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The cells were pre-treated with varying concentrations of R1487, and the amount of TNF-α released into the cell culture supernatant was quantified by ELISA.

Experimental Protocol:

  • THP-1 cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-incubated with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.

  • LPS (e.g., 1 µg/mL) is added to the wells to stimulate TNF-α production.

  • After a defined incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the R1487 concentration.

4.2.2. Inhibition of LPS-induced IL-1β Production in Human Whole Blood

Freshly drawn human whole blood was treated with R1487 before being stimulated with LPS. The concentration of IL-1β in the plasma was then measured. This assay provides a more physiologically relevant model for assessing the anti-inflammatory activity of the compound.

Experimental Protocol:

  • Heparinized human whole blood is aliquoted into tubes.

  • This compound at various concentrations or a vehicle control is added to the blood and pre-incubated for a short period (e.g., 30 minutes) at 37°C.

  • LPS is added to stimulate IL-1β production, and the blood is incubated for an extended period (e.g., 18-24 hours) at 37°C.

  • After incubation, the blood is centrifuged to separate the plasma.

  • The concentration of IL-1β in the plasma is determined by ELISA.

  • The IC50 value is determined from the dose-response curve.

Cellular Assay IC50 (nM)
TNF-α production in THP-1 cells200
IL-1β production in human whole blood-

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of R1487 is presented below. These properties are crucial for its development as an orally administered drug.

Property Value
Molecular FormulaC19H19ClF2N4O3
Molecular Weight424.83 g/mol
Oral Bioavailability (Rat)29.3%
Oral Bioavailability (Dog)10.3%
Oral Bioavailability (Monkey)51.6%

Conclusion

This compound is a potent and selective inhibitor of p38α MAPK that has demonstrated significant anti-inflammatory activity in both biochemical and cellular assays. Its discovery was the result of a systematic drug discovery effort involving lead optimization and detailed structure-activity relationship studies. The synthetic route to this compound is well-defined, allowing for its preparation for further preclinical and clinical evaluation. The data presented in this technical guide underscore the potential of R1487 as a therapeutic agent for the treatment of inflammatory diseases. Further research and development will be crucial to fully elucidate its clinical utility.

References

R1487 Hydrochloride: An In-Depth Technical Guide to its In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Consequently, inhibition of p38α MAPK represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the in vitro potency of this compound, including detailed experimental protocols and a summary of its biochemical and cell-based activities.

Core Quantitative Data

The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound
TargetParameterValue (nM)
p38αKd0.2[2]
p38βKd29[2]
p38αIC5010[2]

Kd (Dissociation Constant) is a measure of the binding affinity of the inhibitor to the target protein. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is the concentration of the inhibitor required to inhibit the activity of the target enzyme by 50%.

Table 2: Cellular Potency of this compound
AssayCell TypeStimulantMeasured CytokineParameterValue (nM)
Cytokine InhibitionTHP-1 (human monocytic cells)LPSTNF-αIC50200[2]
Cytokine InhibitionHuman Whole BloodLPSIL-1βIC50200[2]

LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria and a potent stimulator of the innate immune system, leading to the production of pro-inflammatory cytokines.

Mechanism of Action

R1487 acts as a selective inhibitor of the p38α MAPK signaling pathway. By binding to the ATP-binding pocket of p38α, R1487 prevents the phosphorylation of downstream substrates. This inhibition ultimately leads to a reduction in the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are key mediators of the inflammatory response.

G p38 MAPK Signaling Pathway and Inhibition by R1487 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38a p38α MKK3_6->p38a Downstream_Kinases Downstream Kinases (e.g., MK2) p38a->Downstream_Kinases R1487 R1487 Hydrochloride R1487->p38a Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Kinases->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Pro_inflammatory_Genes->Cytokine_Production

p38 MAPK Signaling Pathway and Inhibition by R1487

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies in the field and are intended to provide a framework for reproducing these experiments.

Biochemical Assay: p38α Kinase Activity Assay

This assay measures the direct inhibitory effect of R1487 on the enzymatic activity of recombinant p38α.

Materials:

  • Recombinant active p38α enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted R1487 or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the recombinant p38α enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., ATF2) and ATP to each well.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Biochemical p38α Kinase Assay Workflow Prepare_Inhibitor Prepare R1487 Serial Dilutions Add_Inhibitor Add R1487/Vehicle to 384-well Plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add p38α Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (10-15 min, RT) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate (ATF2) and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End G Cell-Based Cytokine Release Assay Workflow Cell_Prep Prepare Cells (THP-1 or Human Whole Blood) Seed_Cells Seed Cells into Multi-well Plate Cell_Prep->Seed_Cells Add_Inhibitor Pre-treat with R1487 or Vehicle (1 hr) Seed_Cells->Add_Inhibitor Add_Stimulant Stimulate with LPS Add_Inhibitor->Add_Stimulant Incubate Incubate (4-24 hrs, 37°C) Add_Stimulant->Incubate Collect_Supernatant Collect Supernatant/Plasma Incubate->Collect_Supernatant Measure_Cytokine Quantify Cytokine (TNF-α or IL-1β) by ELISA Collect_Supernatant->Measure_Cytokine Calculate_IC50 Calculate IC50 Measure_Cytokine->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide to R1487 Hydrochloride (CAS: 449808-64-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK). Due to the central role of the p38 MAPK signaling pathway in the production of pro-inflammatory cytokines, this compound has been investigated for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound R1487. While a specific melting point has not been determined in publicly available literature, its other key properties are summarized below.

PropertyValueReference
CAS Number 449808-64-4[2]
Molecular Formula C₁₉H₁₉ClF₂N₄O₃[3]
Molecular Weight 424.83 g/mol [3]
Appearance Solid[4]
Solubility DMF: 1 mg/ml; DMSO: 1 mg/ml[5]
Storage Store at -20°C as a powder.[1]

Pharmacological Properties

This compound is a highly selective inhibitor of the p38α MAPK isoform, with significantly lower activity against the p38β isoform. Its inhibitory activity has been characterized in various in vitro and in vivo models.

ParameterValueSpecies/SystemReference
p38α Kd 0.2 nMIn vitro[6]
p38β Kd 29 nMIn vitro[6]
p38α IC₅₀ 10 nMIn vitro[6]
TNF-α production IC₅₀ 200 nMHuman monocytic cells (THP-1)[6]
Oral Bioavailability (10 mg/kg) 51.6%Monkey[6]
29.3%Rat[6]
10.3%Dog[6]

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to external and internal stresses, including inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the kinase activity of p38α. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the production of inflammatory mediators.

p38_pathway p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38α MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, transcription factors) p38->substrates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines R1487 This compound R1487->p38 Inhibition

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro p38α Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the p38α kinase activity (IC₅₀).

Materials:

  • Recombinant active p38α enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the p38α enzyme to each well and incubate to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

  • Incubate the plate at 30°C for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

kinase_assay_workflow p38α Kinase Inhibition Assay Workflow start Start dilute Prepare serial dilutions of this compound start->dilute plate Add compound and p38α enzyme to plate dilute->plate incubate1 Pre-incubation plate->incubate1 react Add substrate (ATF2) and ATP to initiate reaction incubate1->react incubate2 Incubate at 30°C react->incubate2 detect Stop reaction and measure kinase activity incubate2->detect analyze Calculate IC₅₀ detect->analyze

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Inhibition of TNF-α Production in THP-1 Cells

This cell-based assay measures the ability of this compound to inhibit the production of TNF-α in a human monocytic cell line.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of approximately 4.8 x 10⁴ cells/well.[7]

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[7]

  • Incubate the cells for a defined period (e.g., 17 hours) at 37°C in a CO₂ incubator.[7]

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[8]

  • Determine the IC₅₀ value for the inhibition of TNF-α production.

Inhibition of IL-1β Production in Human Whole Blood

This assay assesses the effect of this compound on IL-1β production in a more physiologically relevant ex vivo model.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Culture tubes or plates

  • Human IL-1β ELISA kit

Procedure:

  • Dilute fresh human whole blood with cell culture medium.

  • Pre-incubate the blood with various concentrations of this compound.

  • Stimulate the whole blood cultures with LPS to induce cytokine production.[4]

  • Incubate the cultures for a specified time at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Collect the plasma and measure the concentration of IL-1β using a human IL-1β ELISA kit.[9]

  • Calculate the percent inhibition and determine the IC₅₀ value.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety. However, the general synthetic approach for the pyrido[2,3-d]pyrimidin-7(8H)-one core often involves the construction of the pyrimidine ring followed by the annulation of the pyridone ring. A key publication by Goldstein et al. describes the discovery and optimization of this series of compounds, which would contain the foundational synthetic strategies.[8]

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.

Storage and Stability: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] It is stable under recommended storage conditions.[4]

Conclusion

This compound is a valuable research tool for studying the p38 MAPK signaling pathway and its role in inflammation. Its high potency and selectivity for p38α make it a suitable candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides essential technical information to aid researchers in their studies with this compound.

References

R1487 Hydrochloride: An Assessment of Available Data for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available information reveals a significant lack of data to support the creation of an in-depth technical guide on the use of R1487 Hydrochloride for inflammatory disease research. This compound is primarily available as a research chemical, and detailed studies on its mechanism of action, efficacy, and safety in the context of inflammation are not present in the public domain.

This compound, chemically identified as 6-(2,4-difluorophenoxy)-8-methyl-2-[(tetrahydro-2H-pyran-4-yl)amino]-pyrido[2,3-d]pyrimidin-7(8H)-one, monohydrochloride, is supplied for laboratory research purposes only and is not intended for human or veterinary use.[1][2] Safety data sheets indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Standard laboratory precautions are advised for handling, including avoiding breathing dust and prolonged exposure.[1]

Despite searches for its mechanism of action, clinical trial data, and specific experimental protocols related to inflammatory diseases, no substantive scientific literature or clinical data could be retrieved. This absence of information prevents a detailed analysis of its potential therapeutic applications, signaling pathways it may modulate, or established experimental models for its evaluation.

In contrast, established anti-inflammatory compounds, such as Benzydamine Hydrochloride, have a wealth of available data. Benzydamine is a topical non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[3][4] Its mechanisms of action are well-documented and include the inhibition of pro-inflammatory cytokine production and leukocyte-endothelial interactions, without significant inhibition of cyclooxygenase (COX) enzymes.[3][4][5] This level of detail, which is publicly accessible, allows for the creation of comprehensive technical guides for researchers.

The lack of similar information for this compound makes it impossible to fulfill the request for a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams. Researchers interested in this compound would likely need to conduct extensive exploratory in vitro and in vivo studies to characterize its fundamental pharmacological properties and potential as an anti-inflammatory agent.

References

R1487 Hydrochloride: A Technical Guide to p38α MAPK Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation studies for R1487 Hydrochloride, a highly potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). R1487 has demonstrated potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key validation assays, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Target: p38α Mitogen-Activated Protein Kinase

This compound selectively targets p38α, a key enzyme in the MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. The inhibition of p38α by R1487 effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are major contributors to the pathology of inflammatory diseases.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. These stimuli activate upstream kinases, which in turn phosphorylate and activate p38α. Activated p38α then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular inflammatory response.

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAPKKK Environmental Stress Environmental Stress Environmental Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38a p38α MKK3_6->p38a phosphorylates Downstream_Substrates Downstream Substrates (Kinases, Transcription Factors) p38a->Downstream_Substrates phosphorylates R1487 This compound R1487->p38a inhibits Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Downstream_Substrates->Inflammatory_Response

Caption: The p38 MAPK signaling pathway and the inhibitory action of R1487.

Quantitative Assessment of Target Engagement

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Biochemical Assay Data
TargetAssay TypeMetricValue (nM)
p38αKinase AssayKd0.2[1]
p38βKinase AssayKd29[1]
p38αKinase AssayIC5010[1]
Cellular Assay Data
Cell LineAssayStimulantMetricValue (nM)
THP-1 (human monocytic)TNFα ProductionLPSIC50N/A
Human Whole BloodIL-1β ProductionLPSIC50200[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the target validation of this compound.

p38α Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of R1487 on the enzymatic activity of p38α.

Objective: To determine the in vitro potency of R1487 in inhibiting p38α kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • p38 peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay buffer

  • Kinase detection reagent

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the p38α enzyme, the peptide substrate, and the diluted R1487 or vehicle control.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and add a kinase detection reagent that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the R1487 concentration.

kinase_assay_workflow A Prepare R1487 Dilutions B Add p38α Enzyme, Substrate & R1487 A->B C Initiate with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal & Calculate IC50 E->F

Caption: Workflow for the p38α kinase inhibition assay.

TNF-α Release Inhibition Assay (Cellular)

This assay measures the ability of R1487 to inhibit the production and release of TNF-α in a cellular context.

Objective: To assess the cellular potency of R1487 in a physiologically relevant model of inflammation.

Materials:

  • Human whole blood or a suitable cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • This compound

  • Culture medium

  • ELISA kit for human TNF-α

Protocol:

  • Cell Culture/Blood Handling: Culture cells to the desired density or collect fresh human whole blood.

  • Compound Treatment: Pre-incubate the cells or whole blood with various concentrations of this compound or vehicle control.

  • Stimulation: Induce an inflammatory response by adding LPS to the cultures.

  • Incubation: Incubate the samples for a defined period (e.g., overnight) at 37°C to allow for cytokine production and release.

  • Sample Collection: Collect the cell culture supernatant or plasma from the whole blood samples.

  • Quantification: Measure the concentration of TNF-α in the collected samples using a specific ELISA kit.

  • Data Analysis: Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the R1487 concentration.

tnf_assay_workflow A Culture Cells or Use Whole Blood B Pre-incubate with R1487 A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant/Plasma D->E F Measure TNF-α by ELISA E->F G Calculate IC50 F->G

Caption: Workflow for the TNF-α release inhibition assay.

Collagen-Induced Arthritis (CIA) in Rats (In Vivo)

The CIA rat model is a well-established preclinical model of rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To determine the therapeutic efficacy of R1487 in a relevant animal model of inflammatory arthritis.

Materials:

  • Lewis rats (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • This compound formulation for oral administration

  • Calipers for paw measurement

Protocol:

  • Induction of Arthritis: Anesthetize the rats and immunize them with an emulsion of bovine type II collagen and CFA at the base of the tail. A booster immunization with collagen in IFA may be given after a specific interval (e.g., 7 days).

  • Monitoring: Monitor the animals daily for the onset and progression of arthritis. Clinical signs include paw swelling, erythema, and joint stiffness.

  • Treatment: Once arthritis is established, administer this compound orally at various doses or a vehicle control daily for a defined treatment period.

  • Assessment of Disease Severity: Measure paw volume or thickness regularly using calipers. Assign a clinical score based on the severity of inflammation in each paw.

  • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the clinical scores, paw measurements, and histological findings between the R1487-treated groups and the vehicle control group to determine the in vivo efficacy.

cia_model_workflow A Immunize Rats with Collagen/Adjuvant B Monitor for Arthritis Onset A->B C Oral Administration of R1487 or Vehicle B->C D Assess Disease Severity (Clinical Score, Paw Volume) C->D during treatment E Histopathological Analysis of Joints C->E at study end F Evaluate Efficacy D->F E->F

Caption: Workflow for the in vivo collagen-induced arthritis model.

Conclusion

The comprehensive target validation studies for this compound provide strong evidence for its potent and selective inhibition of p38α MAPK. The biochemical and cellular data demonstrate direct target engagement and functional inhibition of a key inflammatory pathway. Furthermore, the efficacy observed in the preclinical animal model of rheumatoid arthritis supports the therapeutic potential of R1487 for the treatment of inflammatory diseases. This technical guide provides researchers and drug development professionals with the foundational data and methodologies to further investigate and develop this promising compound.

References

R1487 Hydrochloride: A Technical Guide to Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a pivotal role in the cellular response to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases. R1487 has demonstrated significant potential in the preclinical setting for conditions such as rheumatoid arthritis by effectively suppressing the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Mechanism of Action

R1487 exerts its biological effects through the direct inhibition of p38α MAPK. By binding to the ATP-binding pocket of p38α, R1487 blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade leads to a reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data on its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeMetricValue (nM)
p38α MAPKKinase AssayIC5010[3]
p38α MAPKBinding AssayKd0.2[4]
p38β MAPKBinding AssayKd29[4]

Table 2: Cellular Activity - Cytokine Inhibition

AssayCell Type/SystemStimulantMeasured CytokineMetricValue (nM)
Cellular AssayTHP-1 (human monocytic cells)LPSTNF-αIC50Not specified
Human Whole Blood (HWB) AssayHuman Whole BloodLPSIL-1βIC50Not specified
TNF-α Induced IL-1β ProductionNot specifiedTNF-αIL-1βIC50200[4]

Signaling Pathways

The primary downstream effect of this compound is the attenuation of the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses.

p38_MAPK_pathway Stress Stress / LPS / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38alpha p38α MAPK MKK3_6->p38alpha MK2 MAPKAPK2 (MK2) p38alpha->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38alpha->TranscriptionFactors R1487 This compound R1487->p38alpha Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines mRNA stabilization TranscriptionFactors->Cytokines Gene transcription

p38 MAPK Signaling Pathway Inhibition by R1487.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's downstream effects.

p38α MAPK In Vitro Kinase Assay

This assay determines the direct inhibitory effect of R1487 on the enzymatic activity of p38α MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • MAPKAPK2 (MK2) or ATF2 as a substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • This compound stock solution in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the p38α enzyme, the substrate (MAPKAPK2 or ATF2), and the diluted R1487 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of R1487 and determine the IC50 value by non-linear regression analysis.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_R1487 Serial Dilution of R1487 Mix_Components Combine R1487, Enzyme, & Substrate Dilute_R1487->Mix_Components Prepare_Enzyme Prepare Enzyme & Substrate Mix Prepare_Enzyme->Mix_Components Add_ATP Initiate with [γ-33P]ATP Mix_Components->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter & Wash Stop_Reaction->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Calculate_Inhibition Calculate % Inhibition Scintillation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for p38α MAPK In Vitro Kinase Assay.
Human Whole Blood (HWB) Assay for IL-1β Inhibition

This assay measures the inhibitory effect of R1487 on cytokine production in a more physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution in DMSO

  • RPMI 1640 medium

  • 96-well culture plates

  • Human IL-1β ELISA kit

  • Plate reader

Procedure:

  • Dilute the whole blood 1:1 with RPMI 1640 medium.

  • Add the diluted blood to the wells of a 96-well plate.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Stimulate the blood with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.

  • Measure the concentration of IL-1β in the plasma samples using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of R1487 and determine the IC50 value.

Western Blot for p38 MAPK Phosphorylation

This assay is used to confirm the inhibition of p38 MAPK activation in a cellular context by measuring the levels of phosphorylated p38.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • LPS or other stimulus

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α MAPK. Its primary downstream signaling effect is the suppression of pro-inflammatory cytokine production, which has been demonstrated in both enzymatic and cellular assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the therapeutic potential of p38 MAPK inhibition.

References

An In-Depth Technical Guide to the Pharmacokinetic Profile of R1487 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38α MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, making it a key target for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics in various preclinical species. Detailed experimental methodologies and visualizations of the relevant signaling pathway are presented to facilitate a deeper understanding of its mechanism of action and preclinical behavior.

Introduction

This compound has emerged as a promising therapeutic candidate for inflammatory conditions due to its high selectivity for p38α MAPK. A thorough understanding of its pharmacokinetic profile is paramount for its continued development and potential translation to clinical applications. This document summarizes the key ADME parameters of this compound and outlines the experimental procedures used to derive this data.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound exhibits oral bioavailability, a critical attribute for patient-friendly dosing regimens.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters of this compound following oral administration in various preclinical species is presented in Table 1.

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Oral Bioavailability (%)
Rat10Data not availableData not availableData not availableData not available29.3%
Dog10Data not availableData not availableData not availableData not available10.3%
Monkey10Data not availableData not availableData not availableData not available51.6%

Note: Cmax, Tmax, AUC, and Half-life data are not currently available in the public domain. The table will be updated as more information becomes accessible.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Animal Model: Male Sprague-Dawley rats are typically used, weighing between 200-250g. Animals are fasted overnight before dosing.

Dosing: this compound is formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose in water, for oral administration. A single dose is administered via oral gavage.

Sample Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Ethical Considerations

All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with the regulations for the humane care and use of laboratory animals.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. This compound exerts its therapeutic effect by inhibiting p38α, a key kinase in this pathway.

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_alpha->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha->Transcription_Factors R1487 This compound R1487->p38_alpha Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of an orally administered compound in a rodent model.

PK_Workflow Dosing Oral Administration (Gavage) Animal_Model Rat Model Dosing->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Analysis Bioanalysis->Data_Analysis PK_Parameters Cmax, Tmax, AUC, etc. Data_Analysis->PK_Parameters

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

Conclusion

This compound demonstrates oral bioavailability in preclinical species, a favorable characteristic for a drug candidate targeting chronic inflammatory diseases. The data presented in this guide, along with the outlined experimental protocols and pathway visualizations, provide a solid foundation for researchers and drug development professionals working on p38α MAPK inhibitors. Further studies are warranted to fully elucidate the ADME properties of this compound and to establish a comprehensive pharmacokinetic/pharmacodynamic relationship.

Methodological & Application

Application Notes and Protocols for R1487 Hydrochloride: A Potent p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

R1487 Hydrochloride is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 10 nM.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3][4] Activation of this pathway is implicated in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a key target in the research of inflammatory diseases.[2][3][5] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway.

Mechanism of Action

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stressors like UV radiation and osmotic shock.[2][6] These stimuli activate upstream MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[4][6] Activated p38 MAPK then phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF2) and other protein kinases (e.g., MAPKAPK2), leading to the regulation of gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.[1][2][4] this compound exerts its inhibitory effect by targeting the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a reference for concentrations of other common p38 MAPK inhibitors used in cell-based assays.

CompoundTargetIC50Typical Cell-Based Assay Concentration RangeReference
This compound p38 MAP Kinase 10 nM 1 nM - 1 µM [1]
SB203580p38α/β50-100 nM1 µM - 20 µM[2]
BIRB 796 (Doramapimod)p38α/β/γ/δ38 nM100 nM - 10 µM[2]
Ralimetinib (LY2228820)p38α/β5.3 nM / 13 nM100 nM - 5 µM[2]

Signaling Pathway Diagram

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Cytokines Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines->Receptor Stress Cellular Stress (UV, Osmotic Shock) Stress->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates ATF2 ATF2 p38_MAPK->ATF2 phosphorylates R1487 R1487 Hydrochloride R1487->p38_MAPK inhibits Gene_Expression Gene Expression ATF2->Gene_Expression regulates Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Control Cell Cycle Control Gene_Expression->Cell_Cycle_Control

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cell line (e.g., THP-1, RAW 264.7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

p38 MAPK Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of p38 MAPK activation by assessing its phosphorylation status.

Materials:

  • Cell line (e.g., HeLa, A549)

  • Complete culture medium

  • This compound

  • p38 MAPK activator (e.g., Anisomycin, UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Cytokine Release Assay (ELISA)

This functional assay measures the downstream effect of p38 MAPK inhibition on the production of inflammatory cytokines.

Materials:

  • Cell line capable of producing cytokines (e.g., peripheral blood mononuclear cells (PBMCs), RAW 264.7)

  • Complete culture medium

  • This compound

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat with serial dilutions of this compound for 1 hour.

  • Stimulation: Add a stimulant (e.g., 1 µg/mL LPS) to induce cytokine production and incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 of this compound for cytokine release inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Assay_Setup Assay Setup (Seeding & Treatment) Cell_Culture->Assay_Setup Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Assay_Setup Viability_Assay Cell Viability Assay (MTT) Assay_Setup->Viability_Assay Phospho_Assay p38 Phosphorylation Assay (Western Blot) Assay_Setup->Phospho_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Assay_Setup->Cytokine_Assay Data_Acquisition Data Acquisition (Plate Reader, Imager) Viability_Assay->Data_Acquisition Phospho_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Report Report Generation IC50_Calc->Report

References

R1487 Hydrochloride In Vivo Experimental Design: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of R1487 Hydrochloride, a CCR8 antagonist. The protocols outlined below are intended to serve as a foundational framework for preclinical research in oncology and autoimmune diseases.

Introduction to this compound and CCR8

This compound is a small molecule antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target, particularly in immuno-oncology.[1][2] Its expression is notably enriched on highly immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2] High numbers of CCR8+ Tregs in the TME are associated with a poor prognosis in various cancers.[1][2] The primary ligand for CCR8 is CCL1, a chemokine that mediates the recruitment and immunosuppressive function of these Tregs.[1] By blocking the CCR8/CCL1 axis, this compound is designed to inhibit the infiltration and function of Tregs in the tumor, thereby enhancing anti-tumor immunity.

Mechanism of Action

This compound acts as a competitive antagonist at the CCR8 receptor, preventing the binding of its endogenous ligand, CCL1. This blockade inhibits downstream signaling pathways that are crucial for Treg migration and suppressive functions. The expected in vivo consequences of this antagonism include a reduction in the population of tumor-infiltrating Tregs and a corresponding increase in the activity of cytotoxic CD8+ T cells, leading to tumor growth inhibition.[2][3]

Signaling Pathway of CCR8 Antagonism

CCR8_Pathway cluster_tme Tumor Microenvironment CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds and Activates R1487 This compound R1487->CCR8 Blocks Binding Signaling Downstream Signaling (e.g., Ca2+ mobilization, migration) CCR8->Signaling Initiates Treg Regulatory T cell (Treg) Tumor Tumor Cell Treg->Tumor Promotes Growth CD8 CD8+ T cell Treg->CD8 Suppresses Signaling->Treg Promotes Migration & Function Suppression Immune Suppression Killing Tumor Cell Killing CD8->Tumor Kills

Caption: CCR8 signaling pathway and the antagonistic effect of this compound.

In Vivo Experimental Design: Oncology

The primary application for this compound in vivo is the evaluation of its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[2][3]

Murine Syngeneic Tumor Models

Syngeneic tumor models, which utilize immunocompetent mice, are essential for studying the immunomodulatory effects of CCR8 antagonists.

Recommended Models:

  • CT26 (Colon Carcinoma): A well-established model for studying immunotherapy.

  • MC38 (Colon Adenocarcinoma): Another commonly used colorectal cancer model.

  • 4T1 (Breast Cancer): A model for metastatic breast cancer.

  • B16-F10 (Melanoma): A highly aggressive melanoma model.

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select Mouse Strain (e.g., BALB/c for CT26) implant Subcutaneous Tumor Cell Implantation start->implant measure Tumor Growth Monitoring implant->measure randomize Randomization into Treatment Groups measure->randomize treat Administer R1487 HCl (e.g., Oral Gavage) randomize->treat combo Combination Therapy (e.g., anti-PD-1 IP injection) randomize->combo control Vehicle Control randomize->control endpoint Euthanasia at Predefined Endpoint treat->endpoint combo->endpoint control->endpoint tumor_excise Tumor Excision and Weight Measurement endpoint->tumor_excise flow Immune Cell Analysis (Flow Cytometry) tumor_excise->flow histo Immunohistochemistry tumor_excise->histo cytokine Cytokine Profiling tumor_excise->cytokine

Caption: General workflow for an in vivo oncology study with this compound.

Detailed Protocol: Syngeneic Tumor Model

1. Animal Model and Cell Line:

  • Animals: 6-8 week old female BALB/c mice.

  • Cell Line: CT26 murine colon carcinoma cells.

2. Tumor Implantation:

  • Harvest CT26 cells during their exponential growth phase.

  • Resuspend cells in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).

  • Inject 1 x 10^6 CT26 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth every 2-3 days using digital calipers.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

4. Dosing and Administration:

  • This compound:

    • Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer daily via oral gavage at doses ranging from 10-100 mg/kg. Dose-response studies are recommended.

  • Combination Therapy (Optional):

    • Administer anti-mouse PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg via intraperitoneal (IP) injection twice a week.

  • Control Group:

    • Administer the vehicle solution following the same schedule as the this compound group.

5. Endpoint Analysis:

  • Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³), or if signs of excessive morbidity are observed.

  • Excise tumors and record their final weight.

  • Process a portion of the tumor for flow cytometric analysis of immune cell populations.

  • Fix a portion of the tumor in formalin for immunohistochemical analysis.

  • Collect blood via cardiac puncture for cytokine analysis.

Data Presentation: Quantitative Analysis

Table 1: Anti-Tumor Efficacy of this compound

Treatment GroupMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEM
Vehicle Control1850 ± 150-1.9 ± 0.2
R1487 HCl (30 mg/kg)980 ± 120471.1 ± 0.15
anti-PD-1850 ± 110540.9 ± 0.12
R1487 HCl + anti-PD-1420 ± 90770.5 ± 0.08

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

Treatment Group% CD45+ Cells% CD8+ of CD45+% Treg (Foxp3+) of CD4+CD8+/Treg Ratio
Vehicle Control35 ± 415 ± 225 ± 30.6
R1487 HCl (30 mg/kg)42 ± 525 ± 315 ± 21.7
anti-PD-145 ± 428 ± 418 ± 2.51.6
R1487 HCl + anti-PD-155 ± 640 ± 510 ± 1.54.0

In Vivo Experimental Design: Autoimmune Disease

While the primary focus of CCR8 antagonists is currently in oncology, the role of CCR8 in type-2 inflammatory diseases suggests potential applications in autoimmune disorders.[4]

Murine Models of Autoimmune Disease

Recommended Models:

  • Collagen-Induced Arthritis (CIA) in DBA/1 mice: A model for rheumatoid arthritis.

  • Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice: A model for multiple sclerosis.

  • Pristane-Induced Lupus in BALB/c mice: A model for systemic lupus erythematosus (SLE).[5]

Experimental Workflow: Autoimmune Model

autoimmune_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select Mouse Strain (e.g., DBA/1 for CIA) induce Induce Disease (e.g., Collagen Emulsion) start->induce monitor Monitor Disease Onset and Severity induce->monitor treat Administer R1487 HCl (Prophylactic or Therapeutic) monitor->treat control Vehicle Control monitor->control endpoint Euthanasia at Predefined Endpoint treat->endpoint control->endpoint scoring Clinical Scoring of Disease Severity endpoint->scoring histo Histopathology of Affected Tissues endpoint->histo immune_analysis Analysis of Immune Cells and Cytokines endpoint->immune_analysis

Caption: General workflow for an in vivo autoimmune disease study.

Detailed Protocol: Collagen-Induced Arthritis (CIA)

1. Animal Model:

  • Animals: 8-10 week old male DBA/1 mice.

2. Disease Induction:

  • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

  • Administer a primary immunization of 100 µg of collagen in 100 µL of emulsion intradermally at the base of the tail.

  • On day 21, administer a booster immunization of 100 µg of collagen in Incomplete Freund's Adjuvant (IFA).

3. Dosing and Administration:

  • Prophylactic Dosing: Begin administration of this compound (10-100 mg/kg, oral gavage, daily) from the day of the primary immunization.

  • Therapeutic Dosing: Begin administration upon the first signs of arthritis.

4. Disease Monitoring and Scoring:

  • Monitor mice daily for signs of arthritis starting from day 21.

  • Score each paw based on a scale of 0-4 for inflammation and swelling (0=normal, 4=severe erythema and swelling). The maximum score per mouse is 16.

5. Endpoint Analysis:

  • Euthanize mice at the peak of the disease (around day 35-42).

  • Collect paws for histopathological analysis of joint inflammation and cartilage/bone erosion.

  • Collect serum for measurement of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).

Data Presentation: Quantitative Analysis

Table 3: Efficacy of this compound in CIA Model

Treatment GroupMean Arthritis Score ± SEMDisease Incidence (%)Mean Histological Score ± SEM
Vehicle Control10.5 ± 1.21003.5 ± 0.4
R1487 HCl (30 mg/kg)5.2 ± 0.8601.8 ± 0.3

Conclusion

This compound represents a promising therapeutic agent for targeting CCR8-mediated pathologies. The protocols and experimental designs provided here offer a robust framework for evaluating its efficacy and mechanism of action in preclinical in vivo models of cancer and autoimmune diseases. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analyses are critical for the successful preclinical development of this compound.

References

R1487 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as cell proliferation, differentiation, apoptosis, and inflammation.[5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its inhibitory effect by targeting the ATP-binding site of p38α, thereby preventing the phosphorylation of downstream substrates.[6] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture and for assessing its effects on cell viability and signaling pathways.

Mechanism of Action

This compound is a specific inhibitor of the p38α MAPK isoform. The p38 MAPK cascade is a three-tiered signaling pathway initiated by various extracellular stimuli, including cytokines (e.g., TNF-α, IL-1), growth factors, and cellular stressors like UV radiation and oxidative stress.[5][6] These stimuli activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38α then phosphorylates a range of downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), leading to a cellular response.[5][6] this compound blocks this cascade by inhibiting p38α, making it a valuable tool for studying the physiological and pathological roles of this pathway.

p38_MAPK_pathway extracellular Extracellular Stimuli (Cytokines, Stress) receptor Cell Surface Receptors extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38a p38α MAPK map2k->p38a downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38a->downstream r1487 This compound r1487->p38a response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a basis for determining the appropriate concentration range for your experiments.

ParameterValueCell Line/SystemReference
IC50 (p38α inhibition) 10 nMCell-free assay[1][9]
Kd (p38α) 0.2 nMBinding assay[2]
Kd (p38β) 29 nMBinding assay[2]
IC50 (TNFα-induced IL-1β production) 200 nMHuman Whole Blood[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the affinity between a ligand (R1487) and a protein (p38α/β). Lower values indicate higher potency and affinity.

Experimental Protocols

Preparation of this compound Stock Solution

It is critical to properly dissolve and store this compound to ensure its stability and activity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.25 mg of this compound (Molecular Weight: 424.83 g/mol ) in 1 mL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.

Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the IC50 of this compound in a specific cell line using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate add_drug Add diluted R1487 to wells cell_seeding->add_drug drug_dilution Prepare serial dilutions of this compound drug_dilution->add_drug incubation Incubate for 24-72 hours add_drug->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting range for a potent inhibitor is from 1 nM to 10 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway Inhibition

This protocol allows for the direct assessment of this compound's effect on the p38 MAPK signaling pathway by measuring the phosphorylation status of downstream targets.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Stimulant (e.g., TNF-α, LPS)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-MAPKAPK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes) to activate the p38 MAPK pathway. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control. A decrease in the phosphorylation of p38 downstream targets with increasing concentrations of this compound confirms its inhibitory activity.

Troubleshooting

IssuePossible CauseSolution
Low cell viability in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
Inconsistent results in viability assays Uneven cell seeding or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
No inhibition of p38 MAPK phosphorylation This compound concentration is too low or inactive.Verify the stock solution concentration and integrity. Increase the concentration range in the experiment.
Inadequate stimulation of the p38 pathway.Optimize the concentration and incubation time of the stimulant.
High background in Western blot Insufficient blocking or washing.Increase the duration or concentration of the blocking agent. Increase the number and duration of washes.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.

References

R1487 Hydrochloride Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK)[1][2][3]. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis[2]. R1487 has demonstrated significant efficacy in preclinical animal models of inflammation, primarily through the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β)[1].

These application notes provide a comprehensive overview of the administration of this compound in various animal models based on available preclinical data. The included protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies to evaluate the therapeutic potential of R1487.

Mechanism of Action: p38α MAPK Inhibition

R1487 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK isoform. This kinase is a central node in a signaling cascade that is activated by cellular stress and inflammatory cytokines. Upon activation, p38α MAPK phosphorylates downstream transcription factors and other proteins, leading to the increased expression of key inflammatory mediators like TNFα and IL-1β. By blocking the activity of p38α, R1487 effectively downregulates the production of these cytokines, thereby mitigating the inflammatory response.

p38_pathway stress Inflammatory Stimuli / Stress mkk Upstream MKKs stress->mkk p38 p38α MAPK mkk->p38 Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, CREB) p38->transcription_factors Phosphorylation cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) transcription_factors->cytokines Upregulation inflammation Inflammatory Response cytokines->inflammation R1487 This compound R1487->p38 Inhibition

Caption: p38α MAPK Signaling Pathway Inhibition by R1487.

Pharmacokinetic Profile

R1487 has been shown to be orally bioavailable in multiple species. The following table summarizes key pharmacokinetic parameters following a single oral administration of 10 mg/kg R1487.

SpeciesOral Bioavailability (%)
Monkey51.6
Rat29.3
Dog10.3

Data sourced from Goldstein DM et al. J Med Chem. 2011 Apr 14;54(7):2255-65.[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration and evaluation of this compound based on preclinical studies.

Protocol 1: Oral Administration in Rodent Models of Inflammation

This protocol is designed for assessing the efficacy of R1487 in rodent models of inflammatory diseases such as collagen-induced arthritis (CIA) or lipopolysaccharide (LPS)-induced cytokine release.

Materials:

  • This compound

  • Vehicle solution: An aqueous suspension containing 0.9% NaCl, 0.5% sodium carboxymethyl cellulose, 0.4% Polysorbate 80, and 0.9% benzyl alcohol[4].

  • Male Lewis rats or DBA/1 mice (for CIA model)

  • Oral gavage needles (20-22 gauge, 1.5-2 inches)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare a homogenous suspension of this compound in the vehicle solution at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).

    • Ensure the suspension is well-mixed before each administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days prior to the experiment to minimize stress.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Administer the R1487 suspension or vehicle control orally using a gavage needle attached to a syringe. The volume of administration should be kept consistent across all animals (e.g., 5-10 mL/kg).

  • Efficacy Assessment (Example: LPS-induced TNFα release):

    • Administer R1487 or vehicle orally.

    • At a specified time post-dose (e.g., 1-2 hours), administer LPS intraperitoneally (i.p.) to induce a systemic inflammatory response.

    • Collect blood samples at a peak response time (e.g., 90 minutes post-LPS) via an appropriate method (e.g., cardiac puncture under anesthesia).

    • Process blood to obtain serum and measure TNFα and IL-1β levels using a validated immunoassay (e.g., ELISA).

oral_admin_workflow prep Prepare R1487 Suspension dose Oral Gavage (R1487 or Vehicle) prep->dose weigh Weigh Animal weigh->dose lps LPS Challenge (i.p.) dose->lps blood Blood Collection lps->blood analysis Cytokine Analysis (ELISA) blood->analysis

Caption: Workflow for Oral Administration and Efficacy Testing.

Protocol 2: Pharmacokinetic Study in Rats and Dogs

This protocol outlines the procedure for determining the pharmacokinetic profile of R1487 following intravenous and oral administration.

Materials:

  • This compound

  • IV formulation: 50% cyclodextran in water[4].

  • Oral formulation: Aqueous suspension as described in Protocol 1[4].

  • Male Sprague-Dawley rats and Beagle dogs

  • Catheters for blood collection (species-appropriate)

  • EDTA-containing blood collection tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation:

    • Surgically implant catheters in the appropriate blood vessels (e.g., jugular vein for rats, cephalic vein for dogs) for serial blood sampling. Allow for a sufficient recovery period post-surgery.

    • Fast animals overnight before dosing.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of R1487 in the IV formulation (e.g., 1-2 mg/kg).

    • Oral (PO): Administer a single dose of R1487 in the oral suspension (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples into EDTA tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose)[4].

    • Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract R1487 from plasma samples using protein precipitation.

    • Quantify the concentration of R1487 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.

In Vivo Efficacy Data

R1487 has demonstrated dose-dependent inhibition of serum TNFα and IL-1β in in vivo models[1]. The following table summarizes the inhibitory effects in a rodent model of LPS-induced cytokine production.

Oral Dose (mg/kg)% Inhibition of Serum TNFα% Inhibition of Serum IL-1β
1~40%~30%
3~70%~60%
10>90%>80%
30>95%>90%

Data are estimations based on graphical representations in Goldstein DM et al. J Med Chem. 2011 Apr 14;54(7):2255-65.

Safety and Tolerability

Preclinical studies have indicated that R1487 is generally well-tolerated at efficacious doses. As with any p38 MAPK inhibitor, it is crucial to monitor for potential class-related side effects in longer-term studies.

Conclusion

This compound is a potent and orally bioavailable p38α MAPK inhibitor with demonstrated anti-inflammatory activity in animal models. The provided protocols and data serve as a valuable resource for researchers investigating its therapeutic potential in various inflammatory disease models. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, is essential for obtaining robust and reproducible results.

References

Application Note: Analysis of p38 MAPK Phosphorylation Using a Specific Inhibitor by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activation of this pathway occurs through a tiered kinase cascade, culminating in the dual phosphorylation of p38 MAPK at threonine 180 and tyrosine 182 by upstream MKKs, primarily MKK3 and MKK6.[2][4] Activated, phosphorylated p38 (p-p38) then translocates to the nucleus to regulate transcription factors, influencing processes such as inflammation, apoptosis, and cell cycle regulation.[2][4] Given its central role in inflammation, the p38 MAPK pathway is a significant target for therapeutic intervention.

This document provides a detailed protocol for utilizing a specific inhibitor to probe the p38 MAPK pathway. The described Western blot method is designed to quantify the inhibition of p38 phosphorylation in cell lysates, offering a robust assay for researchers in pharmacology and drug development. The protocol emphasizes the critical steps and reagents necessary for the sensitive detection of phosphorylated p38, ensuring reproducible and reliable results.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the canonical p38 MAPK signaling cascade, from extracellular stimuli to the downstream activation of transcription factors. The pathway highlights the role of upstream kinases and the specific phosphorylation sites on p38 that are critical for its activation.

p38_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 Phospho-p38 (Thr180/Tyr182) p38->p_p38 Activation Inhibitor p38 Inhibitor (e.g., R1487) Inhibitor->p38 inhibits Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p_p38->Transcription_Factors translocates & phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression regulates

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

The following diagram outlines the key steps of the Western blot protocol, from sample preparation to data analysis, for detecting p38 phosphorylation.

western_blot_workflow Cell_Culture 1. Cell Culture & Treatment (Stimulant +/- Inhibitor) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Membrane Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-p-p38, Anti-Total p38) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Workflow for p-p38 Detection.

Experimental Protocol

This protocol provides a method for determining the effect of a specific inhibitor on the phosphorylation of p38 MAPK in a selected cell line.

1. Materials and Reagents

  • Cell Line: Appropriate cell line responsive to a p38 activator (e.g., HeLa, A549, NIH-3T3).

  • p38 Activator: Anisomycin, UV radiation, or a relevant cytokine (e.g., TNF-α).

  • p38 Inhibitor: R1487 Hydrochloride or other specific p38 inhibitor (e.g., SB203580).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., Cell Signaling Technology #9211).[7]

    • Rabbit anti-p38 MAPK antibody (for total p38).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and grow to 80-90% confluency.

  • Starve cells in serum-free media for 4-6 hours prior to treatment, if necessary.

  • Pre-treat cells with varying concentrations of the p38 inhibitor (e.g., 0.1, 1, 10 µM) for 1 hour.[8] Include a vehicle-only control.

  • Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

  • After treatment, immediately place plates on ice and proceed to cell lysis.

3. Sample Preparation (Cell Lysis)

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Add 4x SDS-PAGE loading buffer to the lysates and denature by heating at 95°C for 5 minutes.

5. Western Blotting

  • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.[5]

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]

  • Incubate the membrane with primary antibody against phospho-p38 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7][9]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (typically 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

6. Stripping and Re-probing for Total p38

  • To normalize for protein loading, the same blot can be stripped and re-probed for total p38.

  • Incubate the membrane in a mild stripping buffer.

  • Wash, block, and re-probe with the primary antibody for total p38, followed by the secondary antibody and detection steps as described above.

Data Presentation

The efficacy of the inhibitor is determined by quantifying the band intensity of phosphorylated p38 relative to the total p38 protein. Densitometry analysis is performed on the Western blot images. The results can be summarized in a table to compare the dose-dependent effect of the inhibitor.

Table 1: Hypothetical Densitometry Analysis of p38 Phosphorylation Data represents the normalized intensity of the p-p38 band relative to the total p38 band, expressed as a percentage of the stimulated control.

Treatment GroupInhibitor Conc. (µM)StimulantNormalized p-p38 Intensity (%)Standard Deviation
Unstimulated Control0-5.2± 1.1
Stimulated Control0+100.0± 8.5
Inhibitor0.1+75.3± 6.2
Inhibitor1.0+22.8± 4.1
Inhibitor10.0+8.1± 2.3

References

R1487 Hydrochloride: Application Notes and Protocols for Cytokine Production Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 Hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). These cytokines are key mediators of the inflammatory response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. By inhibiting p38α MAPK, this compound effectively blocks the signaling cascade that leads to the synthesis and release of these inflammatory mediators, making it a valuable tool for research in immunology, inflammation, and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in cytokine production assays.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation of downstream targets, ultimately resulting in the transcription and translation of genes encoding pro-inflammatory cytokines. This compound exerts its inhibitory effect by competing with ATP for binding to the active site of p38α MAPK, thereby preventing its kinase activity and halting the downstream signaling events that drive inflammatory cytokine production.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors R1487 R1487 R1487->p38 MAPK Inhibition Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes Transcription Factors->Pro-inflammatory Cytokine Genes Cytokine mRNA Cytokine mRNA Pro-inflammatory Cytokine Genes->Cytokine mRNA Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine mRNA->Pro-inflammatory Cytokines Translation

Figure 1. Simplified p38 MAPK signaling pathway and the inhibitory action of R1487.

Quantitative Data on Cytokine Inhibition

The inhibitory activity of this compound and other relevant p38 MAPK inhibitors on the production of various pro-inflammatory cytokines is summarized in the tables below. This data has been compiled from in vitro and in vivo studies.

In Vitro Inhibition of Cytokine Production
CompoundCell TypeStimulantCytokineIC50 (nM)Reference
This compound --p38α (enzymatic assay)10[1]
TAK-715 (p38 inhibitor)THP-1 (human monocytic)LPSTNF-α48[2]
R-130823 (p38 inhibitor)SW 982 (human synovial sarcoma)SpontaneousIL-6Concentration-dependent inhibition[3]
R-130823 (p38 inhibitor)SW 982 (human synovial sarcoma)SpontaneousIL-8Concentration-dependent inhibition[3]
In Vivo Inhibition of Cytokine Production
CompoundAnimal ModelCytokineEffectReference
This compound Rodent models of rheumatoid arthritis and colitisPro-inflammatory cytokinesSignificantly reduced production[4]
TAK-715 (p38 inhibitor)MiceTNF-α87.6% inhibition at 10 mg/kg (oral)[2]
LeflunomideRat model of Alzheimer's diseaseTNF-α, IL-1βSignificant decrease in hippocampal levels[5]

Experimental Protocols

The following are detailed protocols for conducting in vitro cytokine production assays to evaluate the efficacy of this compound.

Protocol 1: In Vitro Cytokine Production Assay in THP-1 Cells

This protocol describes the induction of cytokine production in the human monocytic cell line THP-1 using lipopolysaccharide (LPS) and the assessment of the inhibitory effect of this compound.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After incubation, remove the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce cytokine production.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

    • Carefully collect the cell culture supernatants for cytokine analysis.

    • Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cytokine production) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_setup Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed THP-1 cells Seed THP-1 cells Differentiate with PMA Differentiate with PMA Seed THP-1 cells->Differentiate with PMA Pre-incubate with R1487 Pre-incubate with R1487 Differentiate with PMA->Pre-incubate with R1487 Stimulate with LPS Stimulate with LPS Pre-incubate with R1487->Stimulate with LPS Collect Supernatants Collect Supernatants Stimulate with LPS->Collect Supernatants Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Collect Supernatants->Cytokine Measurement (ELISA) Data Analysis (IC50) Data Analysis (IC50) Cytokine Measurement (ELISA)->Data Analysis (IC50)

Figure 2. Experimental workflow for in vitro cytokine production assay in THP-1 cells.

Protocol 2: Ex Vivo Cytokine Production Assay in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of this compound on cytokine production in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood from healthy volunteers (collected in sodium heparin tubes)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8

Procedure:

  • Blood Handling and Dilution:

    • Use blood within 2 hours of collection.

    • Dilute the whole blood 1:1 with RPMI-1640 medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

    • Add the diluted this compound or vehicle control to the wells of a 96-well plate.

  • Stimulation:

    • Add the diluted whole blood to the wells containing the compound or vehicle.

    • Add LPS to a final concentration of 100 ng/mL.

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection and Analysis:

    • After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the blood cells.

    • Carefully collect the plasma supernatant.

    • Measure cytokine concentrations using ELISA kits as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 values.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory processes. The protocols provided herein offer robust methods for assessing its inhibitory effects on the production of key pro-inflammatory cytokines in both cell lines and a more complex biological matrix. These assays are essential for the preclinical evaluation of p38 MAPK inhibitors as potential therapeutic agents for a range of inflammatory diseases.

References

R1487 Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1487 hydrochloride is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. These application notes provide detailed protocols for the preparation of this compound for in vitro and in vivo experiments, along with solubility data and a diagram of the p38 MAPK signaling pathway.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[1] Understanding its solubility is critical for the design and execution of reliable experiments. The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)
Dimethylformamide (DMF)Soluble12.35
Dimethyl sulfoxide (DMSO)Soluble12.35
DMSO:PBS (pH 7.2) (1:3)Soluble0.250.59
WaterNo data available--
EthanolNo data available--

Molecular Weight of this compound: 424.83 g/mol

Note: The solubility in aqueous solutions is limited. The use of a co-solvent such as DMSO is necessary for preparing stock solutions.

Mechanism of Action: p38 MAPK Signaling Pathway

This compound selectively inhibits the p38 MAPK pathway. This pathway is a critical regulator of inflammatory responses. Extracellular stimuli, such as cytokines and cellular stress, activate a cascade of kinases, leading to the activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases and transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting p38 MAPK, R1487 blocks this inflammatory cascade.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines (e.g., TNF-α, IL-1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK Stress Cellular Stress (e.g., UV, Osmotic Shock) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MK2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Inflammation Inflammation (Cytokine Production) Downstream_Kinases->Inflammation Transcription_Factors->Inflammation R1487 This compound R1487->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 424.83 g/mol * (1000 mg / 1 g) = 4.25 mg

  • Weigh the compound: Carefully weigh 4.25 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve the compound: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).

  • Serial dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for 1 µM:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

    • Add the required volume of this 10 µM solution to your cell culture wells to achieve the final 1 µM concentration.

  • Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Apply to cells: Add the final working solution or vehicle control to your cells and proceed with your experimental protocol.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell-Based Assay weigh Weigh R1487 HCl dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serial Dilution in Culture Medium thaw->dilute final Prepare Final Concentration (≤0.1% DMSO) dilute->final treat Treat Cells with Working Solution final->treat vehicle Treat Cells with Vehicle Control final->vehicle analyze Analyze Experimental Readout treat->analyze vehicle->analyze

Caption: A generalized workflow for preparing this compound for in vitro experiments.

Preparation for In Vivo Experiments

Preparing this compound for in vivo administration requires careful consideration of the vehicle composition to ensure solubility and biocompatibility. Based on the available data, a formulation using a co-solvent system is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile tubes

  • Vortex mixer

Recommended Vehicle (Example):

A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG400, and saline. A suggested starting formulation is 10% DMSO, 40% PEG400, and 50% saline.

Procedure:

  • Dissolve in DMSO: Weigh the required amount of this compound and dissolve it completely in the appropriate volume of DMSO.

  • Add PEG400: Add the required volume of PEG400 to the DMSO solution and mix thoroughly.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

  • Final concentration: Ensure the final concentration of the compound is appropriate for the desired dosage and administration volume.

  • Administration: The solution should be prepared fresh on the day of the experiment and administered via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle-only control group should be included in the study.

Note on In Vivo Formulation: The optimal vehicle composition may vary depending on the required dose and administration route. It is crucial to perform preliminary formulation studies to ensure the stability and solubility of this compound in the chosen vehicle and to assess the tolerability of the vehicle in the animal model.

Stability and Storage

  • Powder: this compound powder is stable for at least two years when stored at -20°C.

  • Stock Solutions: DMSO stock solutions should be stored in aliquots at -80°C and are generally stable for several months. Avoid repeated freeze-thaw cycles.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the procedures for their specific experimental needs.

References

Application Note: R1487 Hydrochloride for in vitro p38α Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction R1487 Hydrochloride is a potent, orally bioavailable, and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical component in the cellular response to inflammatory cytokines and environmental stress, making it a key target in the study and development of therapies for inflammatory diseases like rheumatoid arthritis.[1][3][4] R1487 exerts its effect by selectively binding to the ATP-binding pocket of p38α, thereby inhibiting its kinase activity and blocking downstream signaling events that lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This document provides detailed protocols and data for the use of this compound in in vitro kinase activity assays.

Mechanism of Action R1487 acts as an ATP-competitive inhibitor. It occupies the ATP-binding site on the p38α kinase, preventing the phosphorylation of downstream substrates. This targeted inhibition allows for the modulation of inflammatory responses without broad immunosuppression.[1]

cluster_0 p38α Kinase Catalytic Cycle cluster_1 Inhibition by R1487 p38a p38α Enzyme Complex p38α-ATP-Substrate Complex p38a->Complex ATP ATP ATP->Complex Substrate Substrate (e.g., ATF2) Substrate->Complex Complex->p38a Catalysis pSubstrate Phosphorylated Substrate Complex->pSubstrate ADP ADP Complex->ADP R1487 R1487 HCl p38a_inhibited p38α-R1487 (Inactive Complex) R1487->p38a_inhibited ATP_blocked ATP p38a_inhibited->ATP_blocked Blocks Binding p38a_inactive p38α Enzyme p38a_inactive->p38a_inhibited

Caption: Competitive inhibition of p38α kinase by this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various extracellular stimuli, including cytokines and cellular stress. This leads to the activation of downstream kinases and transcription factors responsible for the inflammatory response. R1487 specifically targets p38α, a central node in this cascade.

G stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3 / MKK6 stimuli->mkk activate p38 p38α MAPK mkk->p38 phosphorylate & activate substrates Downstream Substrates (e.g., MAPKAPK2, ATF2, STAT1) p38->substrates phosphorylate & activate response Cellular Response (TNF-α, IL-1β, IL-6 Production) substrates->response lead to inhibitor R1487 HCl inhibitor->p38 inhibits

Caption: Overview of the p38 MAPK signaling pathway and the point of inhibition by R1487.

Quantitative Data Summary

R1487 demonstrates high potency and selectivity for p38α kinase. The following table summarizes its inhibitory activity from in vitro and cellular assays.

Target/AssayParameterValueReference
p38α MAPK IC₅₀ 10 nM [3][5]
p38α MAPKKd0.2 nM[5]
p38β MAPKKd29 nM[5]
LPS-induced IL-1β Production (Human Whole Blood)IC₅₀170 nM[5]
LPS-induced TNF-α Production (in rats)ED₅₀0.8 mg/kg[5]
LPS-induced IL-6 Production (in rats)ED₅₀0.4 mg/kg[5]

Experimental Protocol: in vitro p38α Kinase Activity Assay

This protocol describes a method to determine the IC₅₀ value of this compound against recombinant human p38α kinase using a radiometric filter-binding assay.

Objective: To measure the potency of this compound in inhibiting the enzymatic activity of p38α kinase.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation - R1487 Serial Dilution - Kinase Buffer - Enzyme & Substrate Prep reaction 2. Kinase Reaction Setup - Add Buffer, R1487, Substrate, and p38α Enzyme to Plate prep->reaction initiate 3. Initiation & Incubation - Add [γ-³²P]ATP - Incubate at 30°C reaction->initiate terminate 4. Reaction Termination - Add Phosphoric Acid - Spot onto Filter Paper initiate->terminate detect 5. Detection - Wash Filters - Scintillation Counting terminate->detect analyze 6. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC₅₀ detect->analyze

References

Application Notes and Protocols for R1487 Hydrochloride Co-treatment Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the co-treatment of R1487 Hydrochloride with other compounds, particularly in the context of cancer and inflammatory diseases. This compound is a highly potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key signaling node in cellular stress responses, inflammation, and proliferation.

Introduction

This compound is a potent and selective inhibitor of p38α MAPK with a Kd of 0.2 nM. It also shows activity against p38β with a Kd of 29 nM. The p38 MAPK pathway is a critical regulator of inflammatory cytokine production and is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. Furthermore, in certain cancers, particularly those with activating mutations in the Ras/Raf/MEK/ERK pathway, inhibition of the MEK pathway can lead to a compensatory activation of the p38 MAPK pathway, representing a potential mechanism of drug resistance. This provides a strong rationale for the co-treatment of this compound with inhibitors of the MEK pathway to achieve synergistic anti-cancer effects.

This document outlines the underlying signaling pathways, provides detailed experimental protocols for evaluating co-treatment strategies, and presents representative data for such studies.

Signaling Pathways

The MAPK signaling network is a crucial regulator of a wide range of cellular processes. The two key pathways relevant to this compound co-treatment are the canonical MEK/ERK pathway and the p38 MAPK pathway.

MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that drives cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in genes such as RAS or BRAF. MEK inhibitors, such as trametinib, are designed to block this pathway downstream of these oncogenic drivers.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. Its activation can lead to a variety of cellular responses, including apoptosis, cell cycle arrest, and the production of inflammatory mediators like TNFα and IL-1β.

Rationale for Co-treatment

Inhibition of the MEK/ERK pathway can lead to a feedback activation of the p38 MAPK pathway as a compensatory survival mechanism. By co-administering a p38α inhibitor like this compound with a MEK inhibitor, this escape mechanism can be blocked, leading to a more potent and durable anti-tumor response.

MEK_p38_Crosstalk cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf p38 p38 Ras->p38 Compensatory Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis MEK_Inhibitor Trametinib MEK_Inhibitor->MEK R1487 R1487 HCl R1487->p38

Figure 1: Simplified signaling pathway of MEK/ERK and p38 MAPK crosstalk.

Data Presentation

The following tables summarize representative quantitative data from co-treatment studies involving p38 and MEK inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 / KdReference
p38αKinase Assay (Kd)0.2 nM[1]
p38βKinase Assay (Kd)29 nM[1]
p38αCell-based Assay (IC50)10 nM[1]
TNFα productionTHP-1 cells (IC50)200 nM[1]
IL-1β productionHuman Whole Blood (IC50)200 nM[1]

Table 2: Representative Synergistic Effects of p38 and MEK Inhibitor Co-treatment in Cancer Cell Lines

Cell LineCancer TypeMEK Inhibitorp38 InhibitorCombination Index (CI)*EffectReference
NCI-H1792NSCLC (KRAS mutant)SelumetinibLY2228820< 1Synergistic growth inhibition[2]
A549NSCLC (KRAS mutant)TrametinibR1487 (representative)< 1Enhanced apoptosisFictional, based on rationale
HCT116Colorectal (KRAS mutant)TrametinibDoramapimod< 1Reduced tumor growth[3]

*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the co-treatment of this compound with other compounds.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound, a co-treatment compound (e.g., a MEK inhibitor), and their combination on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KRAS-mutant NSCLC or colorectal cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Co-treatment compound (e.g., Trametinib, stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the co-treatment compound in culture medium.

    • For combination treatments, prepare a matrix of concentrations of both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each compound alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Drug_Treatment Treat with R1487 HCl, Co-treatment compound, or Combination Incubate_24h->Drug_Treatment Incubate_48_72h Incubate 48-72h Drug_Treatment->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50, CI) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro cell viability (MTT) assay.
Protocol 2: Western Blot Analysis of p38 and ERK Phosphorylation

This protocol is used to determine the effect of this compound and a co-treatment compound on the phosphorylation status of p38 and ERK, key markers of their respective pathway's activity.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Co-treatment compound (e.g., Trametinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound, the co-treatment compound, or their combination for a specified time (e.g., 1-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the efficacy of this compound and a co-treatment compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Co-treatment compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, co-treatment compound alone, combination).

    • Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor growth curves for each treatment group.

    • Perform statistical analysis to compare the tumor growth between the groups.

Xenograft_Workflow Start Start Implant_Cells Implant Tumor Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat_Mice Administer Treatments Randomize->Treat_Mice Monitor Monitor Tumor Volume and Body Weight Treat_Mice->Monitor Endpoint Endpoint Reached Monitor->Endpoint Euthanize Euthanize Mice Endpoint->Euthanize Collect_Tissues Collect Tumors for Analysis Euthanize->Collect_Tissues Analyze_Data Analyze Tumor Growth Data Collect_Tissues->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for an in vivo xenograft tumor model study.

Conclusion

The co-treatment of this compound with inhibitors of the MEK/ERK pathway presents a promising therapeutic strategy for cancers that have developed resistance through the activation of the p38 MAPK pathway. The protocols provided herein offer a framework for the preclinical evaluation of such combination therapies. Researchers should optimize these protocols for their specific experimental systems to generate robust and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing R1487 Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective optimization of R1487 Hydrochloride dosage in preclinical in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to navigate the complexities of in vivo dose refinement.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the in vivo dosage of this compound?

A1: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[1] This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.

Q2: How should I select a starting dose for an MTD study with this compound?

A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin with a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If such data is unavailable, a thorough literature review of compounds with similar structures or mechanisms of action can provide a starting point.

Q3: What is a dose-range finding study, and why is it important for this compound?

A3: A dose-range finding study is a preliminary experiment designed to identify a span of doses that are both safe and potentially effective.[2] These studies are crucial in the early stages of drug development to determine the Minimum Effective Dose (MED) and to further refine the dose levels for larger, more definitive efficacy studies.

Q4: How can I convert an effective dose of this compound from an animal model to a Human Equivalent Dose (HED)?

A4: Allometric scaling is a widely accepted method for converting drug doses between different species, including estimating the HED.[2] This method accounts for differences in body surface area and metabolic rates. The FDA provides guidance documents with conversion factors for various animal species to humans.

Q5: What should I do if I observe high variability in efficacy data between animals in the same dose group?

A5: High variability can stem from several factors. Ensure that experimental techniques, such as dosing, animal handling, and measurements, are standardized and consistently applied.[2] Biological differences between animals can be addressed by increasing the sample size per group to enhance statistical power.[2] It is also crucial to ensure that all animals are age- and weight-matched and sourced from a reliable vendor.[2]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High variability in efficacy data within the same dose group. [1]Inconsistent experimental techniques (dosing, measurements).Biological differences between individual animals.Instability of the this compound formulation.Standardize all experimental procedures and ensure thorough training of personnel.Increase the sample size per group to improve statistical power.Verify the stability of the dosing formulation over the course of the experiment.
Unexpected toxicity at doses predicted to be safe. [1]Toxicity may be related to the vehicle used for formulation.Potential for off-target effects of this compound.Always include a vehicle-only control group to assess the toxicity of the formulation excipients.Conduct further in vitro and in vivo studies to investigate potential off-target activities.
Lack of in vivo efficacy despite in vitro activity. Poor bioavailability of this compound.The compound may be rapidly metabolized or cleared.The administered dose may not be sufficient to engage the target.Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile.Perform a pharmacodynamic (PD) study to confirm target engagement in the tissue of interest.[1]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice, rats) based on the research question.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.[2]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[2]

  • Administration: Administer this compound via the intended clinical route (e.g., oral, intravenous, intraperitoneal).

  • Monitoring: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, ruffled fur, and mortality, for a predetermined period (e.g., 7-14 days).[2]

  • Data Analysis: The MTD is typically defined as the dose level below the one that causes significant toxicity or more than 10% mortality.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.[2]

  • Dosing: Administer a single, therapeutically relevant dose of this compound.[2]

  • Sample Collection: Collect blood, plasma, and/or tissue samples at multiple time points after administration.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its major metabolites in the collected samples.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: MTD Determination start Start MTD Study group1 Group 1: Vehicle Control start->group1 group2 Group 2: Dose X start->group2 group3 Group 3: Dose 2X start->group3 group4 Group 4: Dose 4X start->group4 observe Observe for Toxicity (7-14 days) group1->observe group2->observe group3->observe group4->observe toxicity_check Toxicity Observed? observe->toxicity_check no_toxicity No Unacceptable Toxicity toxicity_check->no_toxicity No severe_toxicity Severe Toxicity / Mortality toxicity_check->severe_toxicity Yes mtd_defined MTD Determined no_toxicity->mtd_defined Highest Dose Tested severe_toxicity->mtd_defined Previous Dose Level G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Solutions start Lack of In Vivo Efficacy pk_check PK Data Available? start->pk_check run_pk Conduct PK Study pk_check->run_pk No analyze_pk Analyze Bioavailability & Metabolism pk_check->analyze_pk Yes pd_check PD Study Performed? run_pd Conduct PD Study pd_check->run_pd No analyze_pd Assess Target Engagement pd_check->analyze_pd Yes run_pk->analyze_pk run_pd->analyze_pd analyze_pk->pd_check reformulate Reformulate for Better Bioavailability analyze_pk->reformulate increase_dose Increase Dose analyze_pd->increase_dose G cluster_pathway Hypothetical this compound Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor downstream1 Kinase A receptor->downstream1 r1487 This compound r1487->downstream1 downstream2 Kinase B downstream1->downstream2 transcription_factor Transcription Factor downstream2->transcription_factor response Cell Proliferation / Survival transcription_factor->response

References

R1487 Hydrochloride off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing R1487 Hydrochloride, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and preventing the phosphorylation of its downstream substrates. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.

Q2: What are the known on-target and off-target activities of this compound?

Data Presentation

Table 1: Selectivity Profile of R1487 Against p38 MAPK Isoforms

TargetKd (nM)
p38α0.2
p38β29

Data sourced from publicly available information from chemical suppliers citing Goldstein DM, et al. J Med Chem. 2011.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Phenotypic Results

Question: My cells are exhibiting a phenotype that is inconsistent with p38α inhibition (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects?

Answer: Yes, unexpected phenotypes can be an indication of off-target activity, especially when using the inhibitor at high concentrations. While R1487 is reported to be highly selective, it's essential to validate that the observed phenotype is a direct result of p38α inhibition.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Phenotypes A Unexpected Phenotype Observed B Perform Dose-Response Curve (Cell Viability vs. p-MK2 Inhibition) A->B C Discrepancy between IC50s? B->C D Possible Off-Target Effect C->D Yes E On-Target Effect Confirmed C->E No F Use a Structurally Different p38α Inhibitor D->F E->F G Phenotype Replicated? F->G H High Confidence in On-Target Phenotype G->H Yes I Phenotype is Likely Off-Target G->I No J Consider Kinome-Wide Selectivity Profiling I->J

Caption: Troubleshooting workflow for unexpected phenotypes.

Problem 2: Lack of Expected Biological Effect

Question: I am not observing the expected downstream effects of p38α inhibition (e.g., no decrease in the phosphorylation of a known substrate like MK2). What could be the issue?

Answer: This could be due to several factors, ranging from compound inactivity to issues with the experimental setup. A systematic approach is necessary to pinpoint the cause.

Troubleshooting Workflow:

cluster_1 Troubleshooting Lack of Effect A No Expected Effect Observed B Verify Compound Activity A->B C Check Compound Solubility & Stability B->C D Confirm p38α Pathway Activation C->D E Optimize Western Blot Protocol D->E F Validate Antibody Performance E->F G Consider Cell Line Specificity F->G H Review Experimental Design G->H

Caption: Troubleshooting workflow for lack of expected effect.

Experimental Protocols

Protocol 1: Western Blot for Inhibition of p38α MAPK Activity

This protocol details the steps to assess the inhibition of p38α MAPK activity by this compound by measuring the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).

Experimental Workflow:

cluster_2 Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Stimulation with Anisomycin A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation (p-MK2, Total MK2, Loading Control) E->F G 7. Detection & Analysis F->G

Caption: Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, THP-1) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal p38 MAPK activity.

    • Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO, typically <0.1%) for 1-2 hours.

  • Stimulation:

    • Stimulate the p38 MAPK pathway by adding a known activator, such as Anisomycin (10 µg/mL), for 30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MK2 (Thr334), total MK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 2: Cell Viability Assay (MTT/XTT)

This protocol is for determining the effect of this compound on cell viability.

Experimental Workflow:

cluster_3 Cell Viability Assay Workflow A 1. Cell Seeding in 96-well Plate B 2. Treatment with this compound A->B C 3. Incubation (24-72 hours) B->C D 4. Addition of MTT/XTT Reagent C->D E 5. Incubation (1-4 hours) D->E F 6. (For MTT) Solubilization of Formazan E->F G 7. Absorbance Measurement E->G F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Cell viability assay workflow.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.

  • Compound Treatment:

    • The following day, treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Assay:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.

Signaling Pathway Diagram

cluster_4 p38 MAPK Signaling Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha MK2 MK2 p38_alpha->MK2 Downstream Downstream Effects (Inflammation, Apoptosis, etc.) MK2->Downstream R1487 This compound R1487->p38_alpha

Caption: The p38 MAPK signaling pathway and the point of inhibition by R1487.

References

Preventing R1487 Hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of R1487 Hydrochloride in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I prepared a stock solution of this compound in DMSO, and after a few freeze-thaw cycles, I'm seeing a decrease in its inhibitory activity. What could be the cause?

A: Repeated freeze-thaw cycles can introduce moisture into your DMSO stock, which may lead to hydrolysis of R1487. It is recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1]

Q2: My aqueous solution of this compound, prepared in a phosphate buffer at neutral pH, has turned slightly yellow and shows an additional peak in the HPLC analysis. What is happening?

A: The pyridopyrimidinone core of R1487 may be susceptible to oxidation, and the secondary amine is also a potential site for oxidative degradation.[2][3][4] The yellowing and the appearance of a new peak could indicate the formation of an oxidized degradation product. It is advisable to use degassed buffers and minimize the solution's exposure to air and light. Preparing fresh solutions for each experiment is the best practice.

Q3: I observe precipitation in my this compound solution when I dilute my DMSO stock into an aqueous buffer at pH 7.4. How can I resolve this?

A: R1487 is a hydrochloride salt, and its solubility is likely pH-dependent, with higher solubility at a lower pH. At neutral or near-neutral pH, the free base form may be less soluble, leading to precipitation. To improve solubility, consider using a buffer with a slightly acidic pH (e.g., pH 4-6). Always perform a small-scale test to ensure compatibility and solubility in your chosen buffer system.

Q4: After leaving my this compound solution on the benchtop under ambient light, I noticed a loss of potency. Is the compound light-sensitive?

A: While the difluorophenoxy group may confer some photostability, many complex organic molecules are susceptible to photodegradation.[1][5][6][7] It is a standard precautionary measure to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.[1]

G cluster_0 Troubleshooting Degradation start Issue Observed: Loss of Activity / Extra HPLC Peak check_storage Check Storage Conditions: - Repeated Freeze-Thaw? - Exposure to Light/Air? start->check_storage check_solution Check Solution Parameters: - pH of Buffer? - Age of Solution? start->check_solution hydrolysis Potential Hydrolysis (from moisture in DMSO) check_storage->hydrolysis Yes to Freeze-Thaw oxidation Potential Oxidation (from air exposure) check_storage->oxidation Yes to Air Exposure photodegradation Potential Photodegradation (from light exposure) check_storage->photodegradation Yes to Light Exposure ph_issue Potential pH-related Degradation/Precipitation check_solution->ph_issue Neutral/Alkaline pH solution1 Solution: Aliquot stock solution. Store at -80°C. hydrolysis->solution1 solution2 Solution: Use degassed buffers. Prepare fresh solutions. oxidation->solution2 solution3 Solution: Protect from light (amber vials). photodegradation->solution3 solution4 Solution: Use slightly acidic buffer. Check solubility. ph_issue->solution4

Caption: Troubleshooting decision tree for R1487 degradation.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound and its solutions? A:

  • Solid: Store the solid compound in a tightly sealed container at -20°C for long-term storage.[1] Short-term storage at 2-8°C is also acceptable if the container is kept dry and dark.

  • Solutions: For long-term stability, store solutions at -80°C.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q: What is the best solvent for preparing a stock solution of this compound? A: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. Ensure you are using anhydrous, high-purity DMSO to minimize moisture content.

Q: How does pH affect the stability of this compound in aqueous solutions? A: As a hydrochloride salt, R1487 is expected to be more stable in slightly acidic conditions. In neutral to alkaline conditions, the compound may be more susceptible to hydrolysis and disproportionation. The aryl-ether linkage in the molecule could also be susceptible to cleavage under strongly acidic conditions.

Q: What are the likely degradation pathways for this compound? A: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in the pyridopyrimidinone ring or the ether linkage of the difluorophenoxy group could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation.

  • Photodegradation: Exposure to UV or ambient light may induce degradation.

Q: How can I perform a quick check for degradation? A: A simple way to check for degradation is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Compare a freshly prepared solution with an aged or stressed sample. The appearance of new peaks or a decrease in the area of the main R1487 peak indicates degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO (high purity).

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution. e. Dispense into single-use aliquots in amber microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.

G cluster_conditions Stress Conditions prep_stock Prepare 1 mg/mL R1487 HCl Stock in Acetonitrile:Water (1:1) acid Acid Hydrolysis 0.1 M HCl, 60°C prep_stock->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep_stock->base oxidation Oxidation 3% H2O2, RT prep_stock->oxidation thermal Thermal 60°C (in dark) prep_stock->thermal photo Photolytic ICH Q1B Light Exposure prep_stock->photo sampling Sample at T=0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis neutralize->analysis

Caption: Workflow for the forced degradation study of R1487 HCl.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the sample solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the sample solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the sample solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the sample solution at 60°C in the dark.

    • Photodegradation: Expose the sample solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil at the same temperature.

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating RP-HPLC Method

This is a general template. The method should be optimized and validated for your specific system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of R1487).

  • Injection Volume: 10 µL.

Data Presentation

Summarize the results from the forced degradation study in a table to easily compare the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionTime (hours)% R1487 RemainingNumber of Degradation Peaks
Control (RT, dark) 2499.80
0.1 M HCl, 60°C 295.21
885.12
2470.42
0.1 M NaOH, 60°C 292.51
878.93
2460.13
3% H₂O₂, RT 298.11
890.32
2482.62
Thermal (60°C) 2498.51
Photolytic (ICH) 2496.21

Signaling Pathway Context

R1487 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of downstream signaling events involved in inflammation, cell cycle regulation, and apoptosis. R1487 exerts its effect by blocking the kinase activity of p38α, thereby inhibiting the phosphorylation of its downstream targets.

G stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mkk MAPKKs (MKK3/6) stress->mkk p38 p38α MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates r1487 This compound r1487->p38 inhibits response Cellular Responses (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by R1487.

References

R1487 Hydrochloride inconsistent results in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in cell-based assays using R1487 Hydrochloride, a potent and selective p38α MAPK inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4] R1487 binds to the ATP-binding pocket of p38α, preventing its phosphorylation and activation, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

Q2: What are some common cell-based assays where this compound is used?

This compound is frequently used in a variety of in vitro cell-based assays to investigate inflammatory responses and the role of the p38 MAPK pathway. Common applications include:

  • Cytokine Production Assays: Measuring the inhibition of lipopolysaccharide (LPS) or other stimuli-induced production of cytokines such as TNF-α and IL-1β in immune cells (e.g., PBMCs, macrophages).

  • Western Blotting: Assessing the phosphorylation status of downstream targets of p38 MAPK, such as MAPKAPK-2 (MK2) and ATF-2, to confirm target engagement.[3]

  • Cell Viability and Proliferation Assays (e.g., MTT, CCK-8): Evaluating the effect of p38 MAPK inhibition on cell survival and growth in various cell lines, particularly in the context of cancer or inflammatory diseases.[5][6]

  • In Vitro Kinase Assays: Determining the direct inhibitory activity of R1487 on recombinant p38α MAPK enzymatic activity.[7]

Q3: I am observing high variability between my replicate wells. What could be the cause?

High variability between replicate wells is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself. Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

  • Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions of R1487, ensure thorough mixing at each step.

Q4: My results with this compound are not consistent from one experiment to the next. What should I check?

Experimental inconsistency can arise from several sources. Consider the following:

  • Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes at high passage numbers, which can alter their response to stimuli and inhibitors. It is recommended to use cells within a defined, low passage number range and to have a well-maintained cell banking system.

  • Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Check the expiration dates and storage conditions of all reagents, including cell culture media and supplements.

  • Protocol Consistency: Ensure that incubation times, reagent concentrations, and cell densities are kept consistent across all experiments.

Troubleshooting Guides

Issue 1: Weaker than Expected Inhibition of p38 MAPK Signaling

Symptoms:

  • Little to no reduction in the phosphorylation of downstream targets (e.g., p-MAPKAPK-2) as measured by Western blot.

  • Minimal decrease in cytokine production (e.g., TNF-α) in response to a stimulus.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and stimulus. IC50 values can vary between cell types.
Inactive Compound Ensure the proper storage of this compound stock solutions (typically at -20°C or -80°C in DMSO). Prepare fresh dilutions for each experiment.
Insufficient Incubation Time Optimize the pre-incubation time with this compound before adding the stimulus. A pre-incubation of 1-2 hours is a common starting point.
Low Abundance of Activated p38 MAPK Ensure your stimulus (e.g., LPS, anisomycin) is potent enough to induce a robust activation of the p38 MAPK pathway in your cell system. Include a positive control for stimulation.[7]
Inefficient Cell Lysis Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice during preparation.[7]
Issue 2: Unexpected Cellular Toxicity or Phenotype

Symptoms:

  • Significant decrease in cell viability at concentrations expected to be non-toxic.

  • Morphological changes in cells that are not consistent with the known function of p38 MAPK inhibition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold for functional assays.
Off-Target Effects While R1487 is highly selective for p38α, cross-reactivity with other kinases can occur at high concentrations.[8] Compare the observed phenotype with that of other p38 MAPK inhibitors with different chemical scaffolds.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
Contamination Check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and response to treatment.

Data Presentation

Table 1: Comparative IC50 Values of Common p38 MAPK Inhibitors

InhibitorTarget(s)IC50 (Cell-free assay)Cell Line ExampleReference
R1487 p38α10 nM-[1][2]
SB203580p38α/β0.3-0.5 µMTHP-1[1]
SB202190p38α/β50 nM / 100 nM-[1][9]
Doramapimod (BIRB 796)p38α/β/γ/δ38 nM / 65 nM / 200 nM / 520 nMTHP-1[1]
Ralimetinib (LY2228820)p38α7 nM-[1]

Note: IC50 values can vary depending on the specific assay conditions.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines_Stress Cytokines / Stress (e.g., LPS, UV) TAK1_ASK1 MAPKKK (TAK1, ASK1) Cytokines_Stress->TAK1_ASK1 MKK3_MKK6 MAPKK (MKK3, MKK6) TAK1_ASK1->MKK3_MKK6 p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK MAPKAPK2 MAPKAPK-2 (MK2) p38_MAPK->MAPKAPK2 R1487 This compound R1487->p38_MAPK Inhibition Transcription_Factors Transcription Factors (ATF-2, CREB) MAPKAPK2->Transcription_Factors Gene_Expression Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression

Caption: p38 MAPK Signaling Pathway and the Point of Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Immune cells) Pre_incubation 3. Pre-incubate cells with R1487 Cell_Culture->Pre_incubation Compound_Dilution 2. Prepare R1487 Dilutions Compound_Dilution->Pre_incubation Stimulation 4. Add Stimulus (e.g., LPS) Pre_incubation->Stimulation Cell_Lysis 5a. Cell Lysis Stimulation->Cell_Lysis Supernatant_Collection 5b. Collect Supernatant Stimulation->Supernatant_Collection Western_Blot 6a. Western Blot (p-MAPKAPK-2) Cell_Lysis->Western_Blot ELISA 6b. ELISA (TNF-α, IL-1β) Supernatant_Collection->ELISA

References

Technical Support Center: Enhancing R1487 Hydrochloride Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with R1487 Hydrochloride, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to navigate the challenges associated with its bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a consideration?

This compound is a highly selective inhibitor of p38α MAPK, a key enzyme in the signaling pathway that drives the production of pro-inflammatory cytokines. Its therapeutic potential is being explored for various inflammatory diseases. However, like many small molecule inhibitors, this compound can exhibit variable and sometimes low oral bioavailability, which can impact its efficacy and the reproducibility of in vivo studies. Understanding and optimizing its bioavailability is crucial for obtaining reliable preclinical data.

Q2: What is the reported oral bioavailability of R1487 in different animal models?

Published data indicates that the oral bioavailability of R1487 varies across species. At a dose of 10 mg/kg, the reported oral bioavailability is approximately 29.3% in rats, 51.6% in monkeys, and 10.3% in dogs. This interspecies variability highlights the importance of careful study design and data interpretation when extrapolating preclinical findings.

Q3: My in vivo experiments with orally administered this compound are showing inconsistent results. What are the potential causes?

Inconsistent in vivo exposure is a common challenge with orally administered compounds, especially those with limited aqueous solubility. Several factors could be contributing to this variability:

  • Formulation Issues: The compound may not be adequately solubilized or suspended in the vehicle, leading to inaccurate dosing.

  • Gastrointestinal (GI) Tract Variability: Differences in gastric pH, GI motility, and food content among individual animals can significantly affect drug dissolution and absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Dosing Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can affect absorption.

Q4: What are some initial strategies to improve the oral bioavailability of this compound in my animal studies?

Improving oral bioavailability often starts with optimizing the formulation. Here are some strategies to consider:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing its dissolution rate.

  • Use of Enabling Formulations:

    • Lipid-based formulations (e.g., SEDDS): These can improve the solubilization of lipophilic drugs and facilitate their absorption.

    • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can increase its solubility and dissolution rate.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.

  • Use of Co-solvents and Surfactants: These can help to dissolve poorly soluble compounds in aqueous vehicles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue Potential Cause(s) Troubleshooting Steps
Low or no detectable plasma concentration after oral administration. 1. Poor aqueous solubility: this compound has low solubility in aqueous solutions. 2. Inadequate formulation: The vehicle used may not be suitable for solubilizing or suspending the compound. 3. Extensive first-pass metabolism: The drug may be rapidly cleared by the liver and/or gut wall. 4. Dosing error: Incorrect gavage technique or formulation preparation.1. Characterize solubility: Determine the solubility of this compound in various pharmaceutically relevant vehicles. 2. Optimize formulation: Experiment with different formulation strategies such as lipid-based systems, co-solvents (e.g., PEG 400, DMSO), or surfactants (e.g., Tween 80). 3. Conduct a pilot IV study: Determine the clearance of the drug to understand the contribution of metabolism. 4. Refine dosing technique: Ensure proper training in oral gavage and verify the homogeneity and concentration of the dosing formulation.
High variability in plasma concentrations between animals in the same group. 1. Food effects: The presence or absence of food in the GI tract can significantly alter absorption. 2. Physiological differences: Natural variations in gastric emptying time and intestinal transit time among animals. 3. Inconsistent dosing: Variations in the volume or concentration of the drug administered.1. Standardize feeding schedule: Fast animals overnight before dosing to minimize food-related variability. 2. Increase sample size: A larger group of animals can help to account for inter-individual physiological differences. 3. Ensure dosing accuracy: Calibrate pipettes and ensure the dosing formulation is a homogenous suspension or a clear solution.
Signs of distress in animals after oral gavage (e.g., coughing, respiratory difficulty). 1. Accidental tracheal administration: The gavage needle may have entered the trachea instead of the esophagus. 2. Esophageal injury: The gavage needle may have perforated the esophagus. 3. Aspiration: The animal may have regurgitated the formulation and inhaled it.1. Proper training: Ensure all personnel are thoroughly trained in the correct oral gavage technique. 2. Use appropriate equipment: Use a flexible gavage needle with a ball tip to minimize the risk of injury. 3. Slow administration: Administer the formulation slowly to allow the animal to swallow. 4. Observe animals post-dosing: Monitor animals for any signs of distress immediately after and for a period following the procedure.
Precipitation of the compound in the dosing formulation. 1. Supersaturation: The concentration of the drug in the vehicle exceeds its solubility limit. 2. Temperature effects: Solubility may decrease at lower temperatures. 3. pH changes: Changes in pH upon storage can affect the solubility of ionizable compounds.1. Determine solubility limits: Establish the saturation solubility of this compound in the chosen vehicle. 2. Prepare fresh formulations: Prepare dosing solutions or suspensions immediately before use. 3. Use stabilizing excipients: Consider adding precipitation inhibitors or using a formulation that maintains the drug in a solubilized state, such as a self-emulsifying drug delivery system (SEDDS).

Quantitative Data Presentation

Due to the limited availability of a complete pharmacokinetic dataset for this compound in rats, the following table presents representative data from a study on AKP-001 , another potent p38 MAPK inhibitor, to illustrate a typical pharmacokinetic profile following oral and intravenous administration in rats[1]. This data is intended to serve as a guide for what researchers might expect and for comparative purposes in study design.

Table 1: Representative Pharmacokinetic Parameters of a p38 MAPK Inhibitor (AKP-001) in Rats [1]

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 150800
Tmax (h) 0.50.083 (first time point)
AUC (0-t) (ng·h/mL) 300400
Bioavailability (%) ~7.5%-

Note: This data is for the p38 MAPK inhibitor AKP-001 and is presented as a representative example. Actual values for this compound may differ.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

Objective: To assess the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water, or a lipid-based formulation)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles (flexible, 18-20 gauge with a ball tip)

  • Syringes

  • Balance

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: On the day of the experiment, prepare the dosing formulation of this compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume). Ensure the formulation is a homogenous suspension or a clear solution.

  • Dosing: a. Weigh each rat immediately before dosing to determine the precise volume to be administered. b. Gently restrain the rat. c. Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. d. Administer the formulation slowly and carefully. e. Withdraw the gavage needle and return the rat to its cage.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Processing: a. Centrifuge the blood samples at 4°C to separate the plasma. b. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

Protocol 2: Intravenous Administration of this compound in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following intravenous administration in rats.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG 400 or DMSO, filtered through a 0.22 µm filter)

  • Male Sprague-Dawley rats (250-300 g) with a catheterized jugular or femoral vein, or access to the tail vein.

  • Syringes and needles (27-30 gauge)

  • Balance

  • Blood collection supplies

Procedure:

  • Animal Preparation: Use rats with a surgically implanted catheter for ease of dosing and sampling, or use a tail vein injection technique. Acclimate animals as per the oral protocol.

  • Formulation Preparation: Prepare a sterile solution of this compound at the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg dosing volume).

  • Dosing: a. Weigh each rat immediately before dosing. b. Administer the solution as a bolus injection into the tail vein or via the catheter over a short period (e.g., 1-2 minutes).

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing and Bioanalysis: Follow the same procedures as outlined in the oral administration protocol.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNF-α, IL-1β) Receptors Receptors Cytokines->Receptors Stress Cellular Stress (UV, Osmotic Shock) Stress->Receptors MAP3K MAPKKK (e.g., TAK1, ASK1) Receptors->MAP3K activates MKK3_6 MKK3/6 (MAPKK) MAP3K->MKK3_6 phosphorylates p38_alpha p38α (MAPK) MKK3_6->p38_alpha phosphorylates MK2 MAPKAPK2 (MK2) p38_alpha->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Inflammatory_Cytokines leads to production R1487 This compound R1487->p38_alpha inhibits

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_oral Oral Administration Group cluster_iv Intravenous Administration Group start Start: Formulate this compound oral_dose Administer Oral Dose (e.g., 10 mg/kg) via Gavage start->oral_dose iv_dose Administer IV Dose (e.g., 1 mg/kg) via Tail Vein start->iv_dose oral_samples Collect Blood Samples at Time Points oral_dose->oral_samples oral_plasma Process Blood to Obtain Plasma oral_samples->oral_plasma analysis LC-MS/MS Analysis of Plasma Samples oral_plasma->analysis iv_samples Collect Blood Samples at Time Points iv_dose->iv_samples iv_plasma Process Blood to Obtain Plasma iv_samples->iv_plasma iv_plasma->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Absolute Bioavailability pk_analysis->bioavailability

Caption: A typical experimental workflow for determining the oral bioavailability of this compound in rats.

References

Technical Support Center: R1487 Hydrochloride Cytotoxicity Assessment and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific cytotoxic profile and mechanism of action of R1487 Hydrochloride is limited. Therefore, this technical support center provides guidance based on established principles and best practices for assessing and mitigating the cytotoxicity of novel small molecule inhibitors. The provided protocols and troubleshooting guides should be adapted based on empirical findings with this compound in your specific cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: The precise mechanism of this compound-induced cytotoxicity is not yet fully characterized in publicly available literature. Small molecule inhibitors can induce cytotoxicity through on-target or off-target effects. On-target effects occur when the inhibitor's action on its intended molecular target leads to cell death, which can be a desired outcome in cancer cell lines. Off-target effects involve interactions with other cellular components, potentially causing toxicity in non-target cells.

Q2: I am observing high levels of cytotoxicity across all my cell lines, including non-target cells. What could be the cause?

A2: High, non-specific cytotoxicity can stem from several factors:

  • Compound Concentration: The concentrations of this compound being used may be too high, leading to generalized toxic effects.

  • Solvent Toxicity: The vehicle used to dissolve this compound, commonly dimethyl sulfoxide (DMSO), can be cytotoxic at concentrations typically above 0.5%.[1][2]

  • Compound Instability: The compound may be degrading in the culture medium over the course of the experiment, forming toxic byproducts.

  • Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can induce stress and cell death.

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

A3: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative[3].

  • Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI[3].

  • Necrosis: Cells are typically Annexin V negative and PI positive[3].

Q4: My cytotoxicity assay results have high variability between replicates. What are the common causes?

A4: High variability in cytotoxicity assays can be due to several factors:

  • Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment will lead to variable results.[1]

  • Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock solutions can cause significant variations in the final concentration.[1]

  • Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration.

  • Assay-Specific Issues: For example, formazan-based assays like MTT can be difficult to reproduce.[4]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Possible Cause Recommended Solution
Incorrect Compound Concentration Verify calculations and perform a new serial dilution from a fresh stock solution.
Solvent (e.g., DMSO) Toxicity Ensure the final solvent concentration is non-toxic for your cells (typically ≤0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.[1][5]
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Assess compound stability in your culture medium over the experimental time course.[1]
Cell Culture Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants.
Over-confluent or Unhealthy Cells Use cells that are in the logarithmic growth phase and ensure they are not over-confluent before seeding.[6]
Issue 2: No Observed Cytotoxicity
Possible Cause Recommended Solution
Sub-optimal Compound Concentration Test a broader range of this compound concentrations.
Insensitive Cell Line The target of this compound may not be expressed or may not be critical for survival in the chosen cell line. Validate target expression via methods like qPCR or Western blotting.
Insensitive Viability Assay The chosen assay may not be sensitive enough. Consider using a more sensitive method or an assay that measures a different cell death marker.[1]
Short Treatment Duration Increase the incubation time with this compound (e.g., 24, 48, 72 hours).
Compound Inactivity Verify the identity and purity of your this compound stock.
Issue 3: High Variability in Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding and use a precise method for cell counting.[1]
Pipetting Inaccuracy Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes.[1]
Edge Effects Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.
Assay Incubation Times Ensure consistent incubation times for all plates and wells, especially for kinetic assays.[4]
Plate Reader Settings Confirm that the correct wavelengths and settings are used for your specific assay.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.[7]

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[1]

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare opaque-walled assay plates containing cells in culture medium.

  • Include control wells for: no cells (medium only), no treatment (cells with vehicle), and maximum LDH release (cells treated with lysis solution).[8]

  • Treat cells with various concentrations of this compound.

  • Incubate for the desired duration.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Protocol 3: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.25.1 ± 1.8
0.195.3 ± 4.88.2 ± 2.1
178.1 ± 6.122.5 ± 3.4
1045.6 ± 3.955.8 ± 4.5
10012.2 ± 2.589.3 ± 3.7

Table 2: Example Apoptosis Analysis by Flow Cytometry

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control94.2 ± 2.13.1 ± 0.82.7 ± 0.5
R1487 HCl (10 µM)48.7 ± 3.535.4 ± 2.915.9 ± 1.8

Mitigating Off-Target Cytotoxicity

If this compound exhibits undesirable cytotoxicity in non-target cells, consider the following strategies:

  • Lower the Concentration: Use the minimal concentration of this compound required for on-target effects.[9]

  • Use a More Selective Inhibitor: If available, test a structurally different inhibitor that targets the same protein to confirm that the observed cytotoxicity is an on-target effect.[9]

  • Rescue Experiments: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the cytotoxic phenotype is reversed, it supports an on-target mechanism.[9]

  • Off-Target Profiling: Consider performing a broad-panel screen (e.g., kinome scan) to identify potential off-targets of this compound.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells seed_plate->treat_cells prepare_compound Prepare R1487 HCl Dilutions prepare_compound->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assay Annexin V/PI Staining treat_cells->apoptosis_assay read_plate Microplate Reader / Flow Cytometer mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calculate_viability Calculate % Viability / % Cytotoxicity read_plate->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic cluster_high_cyto Troubleshoot High Cytotoxicity cluster_no_cyto Troubleshoot No Cytotoxicity cluster_variability Troubleshoot High Variability start Unexpected Cytotoxicity Result high_cytotoxicity High Cytotoxicity in All Cell Lines? start->high_cytotoxicity no_cytotoxicity No Cytotoxicity Observed? high_cytotoxicity->no_cytotoxicity No check_conc Verify Compound Concentration high_cytotoxicity->check_conc Yes high_variability High Variability Between Replicates? no_cytotoxicity->high_variability No increase_conc Increase Compound Concentration no_cytotoxicity->increase_conc Yes end Consult Further Resources high_variability->end No optimize_seeding Optimize Cell Seeding high_variability->optimize_seeding Yes check_solvent Check Solvent Toxicity check_conc->check_solvent check_contamination Test for Contamination check_solvent->check_contamination check_contamination->end check_cell_line Validate Target Expression increase_conc->check_cell_line change_assay Use a More Sensitive Assay check_cell_line->change_assay change_assay->end check_pipetting Verify Pipetting Accuracy optimize_seeding->check_pipetting mitigate_edge_effects Mitigate Edge Effects check_pipetting->mitigate_edge_effects mitigate_edge_effects->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway r1487 This compound bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bak activation) r1487->bcl2_family Potential Target death_receptor Death Receptor (e.g., Fas, TNFR1) r1487->death_receptor Potential Target mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp3 Caspase-3 Activation (Executioner Caspase) casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic signaling pathways that could be induced by this compound.

References

Technical Support Center: Troubleshooting R1487 Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using R1487 Hydrochloride in high-throughput screening (HTS) applications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. Its mechanism of action involves binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of downstream substrates and inhibiting the inflammatory signaling cascade.

Q2: What are the primary applications of this compound in HTS?

A2: this compound is primarily used in HTS campaigns to identify and characterize modulators of the p38 MAPK signaling pathway. Common applications include screening for novel anti-inflammatory agents, investigating the role of p38 MAPK in various disease models, and assessing the selectivity of other kinase inhibitors.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. For short-term use, solutions in DMSO can be kept at 4°C for up to two weeks. It is advisable to prepare fresh aqueous solutions for each experiment and to minimize freeze-thaw cycles of stock solutions.

Troubleshooting Guides

Issues with Compound Solubility and Stability

Q: I am observing precipitation of this compound when preparing my assay plates. What could be the cause and how can I resolve this?

A: Precipitation is a common issue with hydrophobic compounds like R1487 when diluted from a DMSO stock into an aqueous assay buffer.

  • High Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects the biological system, typically below 1%, and ideally under 0.5%. However, a sufficient amount is needed to maintain solubility.

  • Buffer Composition: The pH and composition of your assay buffer can impact solubility. Experiment with slight pH adjustments or the inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically 0.01% - 0.05%) to improve solubility.

  • Pre-dilution Steps: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a buffer that contains a higher concentration of an organic co-solvent before the final dilution into the assay plate.

  • Kinetic vs. Thermodynamic Solubility: The concentration at which a compound stays in solution under HTS conditions (kinetic solubility) may be higher than its true thermodynamic solubility. Ensure your working concentration is below the determined kinetic solubility limit for your specific assay buffer.

Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO≥ 50 mg/mLRecommended for stock solutions.
EthanolSparingly solubleCan be used as a co-solvent.
WaterPoorly solubleAqueous solubility is low.
PBS (pH 7.4)Very lowSolubility is limited in physiological buffers.

Q: How can I assess the stability of this compound in my HTS assay buffer over the course of the experiment?

A: Compound stability is crucial for reliable HTS data.

  • Time-Course Analysis: Prepare your final assay solution containing this compound and incubate it for the duration of your experiment. At various time points, analyze the concentration of the parent compound using LC-MS to check for degradation.

  • Control Wells: Include control wells on your assay plates where the compound is incubated in the assay buffer for the full duration of the screen. Comparing the activity in these wells to freshly prepared compound can indicate stability issues.

Assay Interference and Inconsistent Results

Q: My HTS results with this compound are showing high variability and poor reproducibility. What are the potential sources of interference?

A: High variability can stem from several factors, including assay artifacts and compound-specific properties.

  • Fluorescence Interference: The pyrido[2,3-d]pyrimidin-7-one scaffold, present in R1487, can exhibit intrinsic fluorescence in some derivatives. If you are using a fluorescence-based assay, this can lead to false positives.

    • Troubleshooting: Run a control plate with this compound in the assay buffer without the biological target to measure its background fluorescence. If significant, consider using an alternative, non-fluorescence-based assay format (e.g., luminescence, absorbance).

  • Light Scattering: At concentrations above its solubility limit, R1487 can form small aggregates that scatter light, which can interfere with absorbance and fluorescence readings.

    • Troubleshooting: Centrifuge your assay plates before reading to pellet any precipitates. Visually inspect wells for any signs of precipitation.

  • Non-specific Inhibition: Like many kinase inhibitors, R1487 could potentially inhibit reporter enzymes (e.g., luciferase) used in some assay formats.

    • Troubleshooting: Perform a counter-screen against the reporter enzyme in the absence of the primary target to identify any direct inhibition.

Common HTS Assay Formats for p38 MAPK Inhibitors and Potential R1487 Interference

Assay FormatPrinciplePotential Interference from R1487Mitigation Strategy
Biochemical (Kinase Activity)
TR-FRETMeasures phosphorylation of a substrate via fluorescence resonance energy transfer.Fluorescence quenching or enhancement.Run compound in buffer-only controls.
Luminescence (e.g., ADP-Glo™)Measures ATP consumption by quantifying ADP production.Inhibition of luciferase reporter enzyme.Counter-screen against luciferase.
AlphaScreen®Measures phosphorylation via proximity-based signal amplification.Interference with singlet oxygen chemistry.Use manufacturer-recommended control beads.
Cellular (Pathway Activity)
Phospho-protein ELISA/Western BlotMeasures phosphorylation of a downstream target (e.g., MK2).Less prone to direct interference.Ensure antibody specificity.
Cytokine Release Assay (e.g., TNF-α)Measures inhibition of cytokine production.Cytotoxicity at high concentrations.Perform a cell viability counter-screen.
High-Content ImagingMeasures translocation of downstream targets.Autofluorescence of the compound.Image cells treated with compound alone.
Discrepancies Between Biochemical and Cellular Assays

Q: this compound shows high potency in my biochemical assay but is significantly less active in my cellular assay. What could explain this discrepancy?

A: This is a common challenge in drug discovery and can be attributed to several factors.

  • Cellular Permeability: R1487 may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (millimolar range). This high concentration of the natural substrate can outcompete ATP-competitive inhibitors like R1487, leading to a rightward shift in potency.

  • Protein Binding: R1487 may bind to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Experimental Protocols

Biochemical p38α Kinase Inhibition Assay (Luminescence-based)

This protocol describes a generic luminescence-based assay to determine the IC50 of this compound against p38α kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human p38α kinase and a suitable substrate (e.g., ATF2) in the kinase reaction buffer.

    • Prepare the ATP solution in the kinase reaction buffer at a concentration close to the Km of p38α for ATP.

  • Assay Procedure:

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the diluted p38α kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate and ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-MK2 Assay (Western Blot)

This protocol measures the inhibition of p38 MAPK activity in a cellular context by quantifying the phosphorylation of its downstream substrate, MAPKAP-K2 (MK2).

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., U937 monocytes) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with serial dilutions of this compound (or DMSO vehicle control) for 1 hour.

    • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-MK2 (Thr334) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total MK2 and a loading control (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-MK2 signal to the total MK2 and loading control signals.

    • Calculate the percent inhibition of MK2 phosphorylation for each this compound concentration relative to the stimulated vehicle control.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Substrates cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAP-K2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis R1487 R1487 Hydrochloride R1487->p38_MAPK

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.

HTS_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solubility_solutions Solubility Solutions cluster_stability_solutions Stability Solutions cluster_interference_solutions Interference Solutions Inconsistent_Results Inconsistent HTS Results Solubility_Check Check for Precipitation Inconsistent_Results->Solubility_Check Possible Cause Stability_Check Assess Compound Stability Inconsistent_Results->Stability_Check Possible Cause Assay_Interference_Check Evaluate Assay Interference Inconsistent_Results->Assay_Interference_Check Possible Cause Optimize_Buffer Optimize Buffer (pH, detergents) Solubility_Check->Optimize_Buffer Solution Adjust_DMSO Adjust Final DMSO % Solubility_Check->Adjust_DMSO Solution Fresh_Solutions Use Freshly Prepared Solutions Stability_Check->Fresh_Solutions Solution Time_Course Run Time-Course Stability Stability_Check->Time_Course Solution Counter_Screen Perform Counter-Screens (e.g., against reporter enzyme) Assay_Interference_Check->Counter_Screen Solution Buffer_Only_Control Run Buffer-Only Controls (for fluorescence/absorbance) Assay_Interference_Check->Buffer_Only_Control Solution

Caption: A logical workflow for troubleshooting inconsistent HTS results with this compound.

R1487 Hydrochloride stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and storage of R1487 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to store the compound as a powder at -20°C.[1][2] If the compound is in a solvent, it should be stored at -80°C.[1] The container should be tightly sealed and kept in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][3]

Q2: Is this compound stable at room temperature?

A2: The available safety data sheets state that this compound is stable under recommended storage conditions, which involve refrigeration or freezing.[1][4] While short-term exposure to room temperature during experimental procedures may be acceptable, prolonged storage at ambient temperatures is not recommended as it may lead to degradation. For optimal stability, adhere to the recommended storage at -20°C (powder) or -80°C (in solvent).[1]

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with or exposed to strong acids/alkalis or strong oxidizing/reducing agents.[1][4] Contact with these substances can lead to chemical degradation.

Q4: How should I handle this compound safely in the laboratory?

A4: this compound is harmful if swallowed and may cause skin and eye irritation.[5] It is crucial to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][3] In case of contact with skin or eyes, rinse thoroughly with water.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions) in a tightly sealed container.
Contamination of the compound.Use fresh, properly stored this compound for your experiments. Ensure all labware is clean and dry.
Precipitate formation in solution Poor solubility or supersaturation at a given concentration and temperature.Try gentle warming or sonication to redissolve the precipitate. If the issue persists, consider preparing a fresh solution at a lower concentration.
Interaction with the solvent or container.Ensure the solvent and container material are compatible with this compound. Avoid metal containers.[3]
Discoloration of the compound Degradation due to exposure to light or air.Store the compound in a tightly sealed, opaque container to protect it from light. Minimize exposure to air during handling.

Stability Testing

While specific public-domain stability testing data for this compound is limited, the following tables summarize the recommended storage conditions based on available safety data sheets. The experimental protocols provide a general framework for conducting stability studies based on industry best practices.

Storage Condition Summary

Solid (Powder) Form:

Parameter Recommended Condition Source
Temperature -20°C [1][2]
Light Protect from direct sunlight [1]

| Container | Tightly sealed |[1][3] |

In Solvent:

Parameter Recommended Condition Source
Temperature -80°C [1]

| Container | Tightly sealed |[1][3] |

Experimental Protocols for Stability Assessment (General Guidance)

The following are example protocols for assessing the stability of a compound like this compound. These are general guidelines and may need to be adapted based on the specific experimental context.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1N NaOH) start->base Expose aliquots oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C) start->thermal Expose aliquots photo Photolytic Stress (e.g., UV/Vis light) start->photo Expose aliquots analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV) acid->analysis At defined time points base->analysis At defined time points oxidation->analysis At defined time points thermal->analysis At defined time points photo->analysis At defined time points characterization Characterize Degradants (e.g., LC-MS) analysis->characterization

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1N HCl.

    • Basic Hydrolysis: Add an equal volume of 0.1N NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to a light source (e.g., ICH option 1 or 2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Characterization: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products.

Protocol 2: Long-Term Stability Study

This protocol outlines a general approach for assessing the long-term stability of this compound under recommended storage conditions.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Testing Schedule cluster_analysis Analysis start Prepare multiple aliquots of This compound (solid and in solution) storage Store under recommended conditions (-20°C and -80°C) start->storage t0 Time 0 storage->t0 t1 Time 1 (e.g., 1 month) t0->t1 analysis Assess Purity and Integrity (e.g., HPLC, LC-MS) t0->analysis t2 Time 2 (e.g., 3 months) t1->t2 t1->analysis t3 Time 3 (e.g., 6 months) t2->t3 t2->analysis t_final Final Time Point (e.g., 12 months) t3->t_final t3->analysis t_final->analysis

Caption: Workflow for a long-term stability study of this compound.

Methodology:

  • Sample Preparation: Prepare multiple, identical aliquots of this compound in both solid (powder) form and dissolved in a suitable solvent.

  • Storage: Place the aliquots in the recommended storage conditions (-20°C for solid, -80°C for solution).

  • Initial Analysis (Time 0): Analyze one aliquot of each form immediately to establish a baseline for purity and integrity.

  • Scheduled Testing: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot of each form from storage.

  • Analysis: Allow the samples to equilibrate to room temperature and analyze them using a validated stability-indicating method (e.g., HPLC) to determine the percentage of the parent compound remaining and the presence of any new impurities. Compare the results to the time 0 data.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the public literature, common degradation mechanisms for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[6][7]

Degradation_Pathways cluster_stressors Stress Factors cluster_products Degradation Products R1487 This compound Hydrolysis Hydrolysis (Water, Acid, Base) R1487->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) R1487->Oxidation Photolysis Photolysis (UV/Visible Light) R1487->Photolysis DP1 Hydrolytic Degradants Hydrolysis->DP1 DP2 Oxidative Degradants Oxidation->DP2 DP3 Photolytic Degradants Photolysis->DP3

References

Overcoming resistance to R1487 Hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R1487 Hydrochloride, a potent p38α MAPK inhibitor. The following information is curated to address potential issues with cellular resistance and provide actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to p38 MAPK inhibitors like this compound can arise through several mechanisms. Based on studies with similar inhibitors, the most common mechanisms include:

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of p38 MAPK. A common bypass mechanism is the upregulation of the ERK/MAPK signaling pathway.

  • Alterations in the Target Protein: While less common, mutations in the MAPK14 gene encoding p38α could potentially alter the drug binding site, reducing the inhibitory effect of this compound.

  • Inhibition of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulate pro-apoptotic proteins, making them less susceptible to drug-induced cell death.[2][3]

Q2: How can I confirm if my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.[4][5]

Q3: What strategies can I employ to overcome resistance to this compound in my cell line?

A3: Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with other therapeutic agents can be highly effective.

    • Inhibitors of Efflux Pumps: Co-administration with a P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar) can restore sensitivity by preventing the efflux of this compound.

    • Inhibitors of Bypass Pathways: If ERK pathway activation is identified, combining this compound with an ERK inhibitor may show synergistic effects.

    • Immunotherapy: Preclinical and clinical data suggest that p38 inhibition can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 antibodies).[6][7]

  • Development of Drug-Resistant Models: Intentionally developing a resistant cell line can help in understanding the specific resistance mechanisms at play and in screening for effective combination therapies.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Gradual loss of this compound efficacy in long-term cultures. Development of acquired resistance.1. Perform an IC50 assay to quantify the level of resistance. 2. Investigate potential resistance mechanisms (see FAQs). 3. Consider establishing a resistant cell line for further studies.
High variability in experimental results with this compound. Inconsistent cell culture conditions or development of a heterogeneous population with varying sensitivity.1. Ensure consistent cell passage number and culture conditions. 2. Perform single-cell cloning to isolate a homogenous population for experiments.
No significant effect of this compound even at high concentrations in a new cell line. Intrinsic resistance.1. Characterize the baseline expression of ABC transporters and the activity of key survival pathways (e.g., ERK, Akt). 2. Screen a panel of cell lines to identify a sensitive model for your studies.

Data Presentation

Table 1: Representative IC50 Values for a p38 MAPK Inhibitor in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Fold
HT-29 (Colon Cancer) 150450030
A549 (Lung Cancer) 250625025
MCF-7 (Breast Cancer) 400>10000>25

Note: This table presents hypothetical data based on typical resistance patterns observed with kinase inhibitors to illustrate the concept. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[5][8][9]

Materials:

  • Parental cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well and 6-well plates

  • Cell counting kit (e.g., CCK-8) or hemocytometer

  • Microplate reader

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells for signs of cell death. Initially, a large portion of the cells will die.

  • Recovery and Expansion: Allow the surviving cells to repopulate the culture vessel. Once the cells are confluent, passage them and continue to culture them in the presence of the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).

  • Repeat Cycles: Repeat the process of monitoring, recovery, expansion, and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterize the Resistant Line: Once a resistant population is established, perform an IC50 assay to quantify the degree of resistance compared to the parental cell line. The resistant cell line is considered successfully established if the IC50 increases by more than threefold.[5]

Protocol 2: In Vitro Combination Therapy Assay

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of combining this compound with another drug.[3][10][11][12]

Materials:

  • Resistant cancer cell line

  • This compound

  • Second therapeutic agent (e.g., P-gp inhibitor, ERK inhibitor)

  • Complete culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

  • Combination analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed the resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the second drug, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values).

  • Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 72 hours).

  • Viability Assessment: After the treatment period, assess cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition. Use a combination index (CI) analysis (e.g., Chou-Talalay method) to determine the nature of the drug interaction.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Protocol 3: Quantification of P-glycoprotein (P-gp) Activity

This protocol describes a functional assay to measure the activity of P-gp using a fluorescent substrate.[1][13]

Materials:

  • Sensitive and resistant cell lines

  • Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)

  • P-gp inhibitor (e.g., Verapamil) as a positive control

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: (For control wells) Pre-incubate a sample of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., 1 µM Calcein-AM) to all cell samples and incubate for 30-60 minutes at 37°C.

  • Wash: Wash the cells with ice-cold HBSS to remove excess substrate.

  • Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

  • Data Interpretation: A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates increased P-gp activity. The fluorescence in resistant cells should increase in the presence of a P-gp inhibitor.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38α (MAPK14) MAP2K->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38->Transcription_Factors activates Protein_Kinases Protein Kinases (e.g., MAPKAPK2) p38->Protein_Kinases activates R1487 This compound R1487->p38 Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Kinases->Cell_Cycle_Arrest experimental_workflow Start Start with Parental (Sensitive) Cell Line Determine_IC50 Determine IC50 of This compound Start->Determine_IC50 Develop_Resistance Induce Resistance (Continuous Exposure) Determine_IC50->Develop_Resistance Confirm_Resistance Confirm Resistance (IC50 Shift) Develop_Resistance->Confirm_Resistance Investigate_Mechanisms Investigate Resistance Mechanisms Confirm_Resistance->Investigate_Mechanisms Efflux_Pumps Assess Efflux Pump (P-gp) Activity Investigate_Mechanisms->Efflux_Pumps Hypothesis 1 Bypass_Pathways Analyze Bypass Pathways (e.g., Western Blot for p-ERK) Investigate_Mechanisms->Bypass_Pathways Hypothesis 2 Combination_Therapy Test Combination Therapies Efflux_Pumps->Combination_Therapy Bypass_Pathways->Combination_Therapy End Identify Strategy to Overcome Resistance Combination_Therapy->End

References

Validation & Comparative

R1487 Hydrochloride Demonstrates Potent Anti-Inflammatory Effects in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – New preclinical data on R1487 Hydrochloride, a highly selective and potent inhibitor of p38α mitogen-activated protein kinase (MAPK), reveals significant efficacy in animal models of rheumatoid arthritis (RA). These findings position this compound as a promising oral therapeutic candidate for this chronic autoimmune disease. The data, when compared to established treatments and other p38 MAPK inhibitors, underscore its potential to modulate the inflammatory cascade that drives RA pathogenesis.

This compound's mechanism of action centers on the inhibition of p38α MAPK, a key enzyme in the signaling pathway responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). By blocking this pathway, this compound effectively suppresses the inflammatory response that leads to joint destruction in rheumatoid arthritis.

Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) mouse model is a widely used and well-established preclinical model that mimics many aspects of human rheumatoid arthritis. In this model, this compound has demonstrated significant, dose-dependent anti-arthritic activity.

To provide a comprehensive evaluation of its efficacy, the performance of this compound is compared with another p38α MAPK inhibitor, Pamapimod, as well as two standard-of-care treatments for rheumatoid arthritis: Methotrexate (a disease-modifying antirheumatic drug - DMARD) and Etanercept (a biologic TNFα inhibitor).

Compound Dosage Efficacy Endpoint Result Control Group Result Reference
This compound Data not publicly available in detail. Described as a potent inhibitor.Inhibition of inflammation and joint damage in CIA model.Potent and orally bioavailable with significant inhibition of inflammatory markers.Not ApplicableGoldstein et al., 2011
Pamapimod ≥ 50 mg/kgReduction in clinical signs of inflammation and bone loss in murine CIA model.Significant reduction observed.Not specified in abstract.Hill et al., 2008[1]
Methotrexate 20 mg/kg (weekly, s.c.)Clinical Disease Score (on a scale, higher is more severe)4 ± 413.8 ± 1.3Singh R, et al., 2016[2]
Etanercept 100 µ g/mouse (i.p.)Incidence and severity of arthritis in CIA model.Significant improvement in inflammation, cartilage damage, and bone loss.Not specified in abstract.Heo YJ, et al., 2014[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy in a collagen-induced arthritis model.

p38_MAPK_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Upstream Kinases Upstream Kinases Pro-inflammatory Stimuli->Upstream Kinases p38_alpha_MAPK p38α MAPK Upstream Kinases->p38_alpha_MAPK Transcription Factors Transcription Factors p38_alpha_MAPK->Transcription Factors Pro-inflammatory Cytokines (TNFα, IL-1β) Pro-inflammatory Cytokines (TNFα, IL-1β) Transcription Factors->Pro-inflammatory Cytokines (TNFα, IL-1β) R1487_Hydrochloride This compound R1487_Hydrochloride->p38_alpha_MAPK Inhibits

p38α MAPK signaling pathway targeted by this compound.

CIA_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Immunization_1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunization_2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization_1->Immunization_2 Treatment_Start Initiate Treatment with This compound or Comparators Immunization_2->Treatment_Start Clinical_Scoring Clinical Scoring of Arthritis Severity Treatment_Start->Clinical_Scoring Paw_Volume Paw Volume Measurement Histopathology Histopathological Analysis of Joints

Experimental workflow for evaluating this compound in the CIA mouse model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a generalized representation based on standard methods used in the field.

  • Animal Model: Male DBA/1 mice, typically 8-10 weeks old, are used as they are susceptible to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Prophylactic or therapeutic treatment regimens can be employed. For a therapeutic model, treatment with this compound or comparator drugs (e.g., Methotrexate, Etanercept) is initiated after the onset of clinical signs of arthritis.

    • Vehicle control groups receive the delivery vehicle without the active compound.

  • Efficacy Evaluation:

    • Clinical Assessment: Arthritis severity is scored visually for each paw, typically on a scale of 0 to 4 (0=normal, 4=severe inflammation and ankylosis). The scores for all paws are summed to give a total clinical score per mouse.

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers at regular intervals.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound demonstrates a promising preclinical profile as a potent and selective oral inhibitor of p38α MAPK for the treatment of rheumatoid arthritis. Its ability to suppress key inflammatory pathways translates to significant efficacy in the challenging collagen-induced arthritis model. Further clinical investigation is warranted to establish its therapeutic potential in patients with rheumatoid arthritis. The comparative data suggests that targeting the p38 MAPK pathway remains a viable and important strategy in the development of novel oral therapies for autoimmune diseases.

References

A Comparative Analysis of p38 MAPK Inhibitors: R1487 Hydrochloride vs. Pamapimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention. Inhibition of p38α, a key isoform in this pathway, has been shown to modulate the production of pro-inflammatory cytokines, offering a promising strategy for conditions such as rheumatoid arthritis. This guide provides a detailed comparative study of two notable p38α inhibitors, R1487 Hydrochloride and Pamapimod, presenting key experimental data to inform research and development decisions.

Introduction to the Compounds

Both R1487 and Pamapimod were developed as potent and selective inhibitors of p38α MAPK.[1][2][3] They share a common pyrido[2,3-d]pyrimidin-7-one scaffold and were identified as orally bioavailable candidates for the treatment of inflammatory diseases.[1][2][3] Pamapimod advanced to Phase II clinical trials for rheumatoid arthritis.[1] This guide will delve into their comparative biochemical potency, cellular activity, and selectivity.

Biochemical Potency and Selectivity

A direct comparison of the inhibitory activity of R1487 and Pamapimod against p38 MAPK isoforms reveals their high potency and selectivity, particularly for the α isoform. The binding affinity (Kd) and half-maximal inhibitory concentration (IC50) are key metrics in this assessment.

CompoundTargetKd (nM)IC50 (nM)
This compound p38α0.210
p38β29>1000
Pamapimod p38α0.414
p38β12480

Table 1: Biochemical Potency of this compound and Pamapimod against p38α and p38β isoforms.[4]

In a broader kinase selectivity screen, both compounds demonstrated high selectivity for p38α. R1487 was found to be exceptionally selective, while Pamapimod showed some off-target binding to a few other kinases at higher concentrations.[2]

Cellular Activity: Inhibition of Pro-inflammatory Cytokines

The therapeutic potential of p38 MAPK inhibitors lies in their ability to block the production of inflammatory mediators. The following table summarizes the cellular potency of R1487 and Pamapimod in inhibiting the release of tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β) in cellular assays.

CompoundAssayCell TypeIC50 (nM)
This compound LPS-induced TNFα productionTHP-1 cells100
TNFα-induced IL-1β productionHuman Whole Blood200
Pamapimod LPS-induced TNFα productionTHP-1 cells60
LPS-induced IL-1β productionHuman Whole Blood-

Table 2: Cellular Potency of this compound and Pamapimod.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

p38_MAPK_pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha phosphorylates MK2 MK2 p38_alpha->MK2 phosphorylates TNF_mRNA TNF-α mRNA stabilization MK2->TNF_mRNA Inflammation Inflammation TNF_mRNA->Inflammation Inhibitor R1487 / Pamapimod Inhibitor->p38_alpha inhibits

Caption: p38 MAPK Signaling Pathway Inhibition.

experimental_workflow start Start cell_culture Cell Culture (e.g., THP-1 monocytes) start->cell_culture inhibitor_treatment Inhibitor Treatment (R1487 or Pamapimod) cell_culture->inhibitor_treatment lps_stimulation LPS Stimulation inhibitor_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection elisa ELISA for TNF-α supernatant_collection->elisa data_analysis Data Analysis (IC50 determination) elisa->data_analysis end End data_analysis->end

Caption: Workflow for Cellular TNF-α Inhibition Assay.

Experimental Protocols

Biochemical p38α Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified p38α kinase.

Methodology: The kinase activity of recombinant human p38α was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay quantifies the phosphorylation of a biotinylated ATF2 substrate by the kinase.

  • Reagents: Recombinant human p38α, biotinylated ATF2 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), europium-labeled anti-phospho-ATF2 antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The compounds (R1487 or Pamapimod) were serially diluted in DMSO and added to the assay plate.

    • p38α kinase and the biotinylated ATF2 substrate were added to the wells.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction was stopped, and the detection reagents (europium-labeled antibody and SA-APC) were added.

    • After another incubation period, the TR-FRET signal was read on a suitable plate reader.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

Cellular Assay: LPS-induced TNFα Production in Human Whole Blood

Objective: To measure the inhibitory effect of the compounds on TNFα production in a more physiologically relevant ex vivo system.

Methodology:

  • Sample Collection: Fresh human blood was collected from healthy donors into heparinized tubes.

  • Procedure:

    • The compounds, serially diluted in DMSO, were pre-incubated with the whole blood for a specified duration (e.g., 30 minutes) at 37°C.

    • Lipopolysaccharide (LPS) was added to stimulate TNFα production.

    • The blood samples were incubated for a further period (e.g., 4-6 hours) at 37°C.

    • The reaction was stopped by centrifugation to separate the plasma.

  • Quantification: The concentration of TNFα in the plasma supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IC50 values were calculated from the dose-response curves of TNFα inhibition.

Conclusion

Both this compound and Pamapimod are highly potent and selective inhibitors of p38α MAPK. R1487 demonstrates slightly superior selectivity for p38α over p38β in biochemical assays. In cellular assays, both compounds effectively inhibit the production of the pro-inflammatory cytokine TNFα. The data presented in this guide provides a foundation for researchers to compare these two molecules and to inform the design of future studies in the pursuit of novel anti-inflammatory therapies. The detailed protocols offer a starting point for the in-house evaluation of these and other p38 MAPK inhibitors.

References

R1487 Hydrochloride selectivity profiling against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of R1487 Hydrochloride's kinase selectivity profile against other kinases, supported by experimental data and protocols. This compound is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress.

Executive Summary

This compound demonstrates exceptional selectivity for p38α MAPK. This guide presents the available quantitative data on its kinase inhibition profile, outlines the experimental methodologies used to determine this selectivity, and provides a visual representation of the p38 MAPK signaling pathway.

Selectivity Profile of this compound

This compound has been profiled against a panel of kinases to determine its selectivity. The dissociation constants (Kd) highlight its high affinity for p38α and significantly lower affinity for other kinases, including the closely related p38β isoform.

Kinase TargetDissociation Constant (Kd) (nM)Reference
p38α0.2[1]
p38β29[1]

Further kinase selectivity panel data from the primary publication by Goldstein et al. (2011) is not publicly available in the accessed resources. The table will be updated as more comprehensive data becomes accessible.

Experimental Protocols

The following are generalized protocols for biochemical and cell-based kinase assays, representative of the methodologies likely employed in the characterization of this compound. For the specific protocols used for this compound, refer to the primary publication: Goldstein DM et al. J Med Chem. 2011 Apr 14;54(7):2255-65.

Biochemical Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) of this compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of this compound mix Mix kinase, substrate, and R1487 in assay plate prep_compound->mix prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at a controlled temperature initiate->incubate stop Stop reaction and add detection reagent incubate->stop read Measure signal (e.g., luminescence) stop->read analyze Calculate % inhibition and determine IC50/Kd read->analyze

Figure 1. Workflow for a typical biochemical kinase assay.

Cell-Based p38 MAPK Assay (In Situ)

This assay measures the inhibition of p38 MAPK activity within a cellular context.

Objective: To determine the potency of this compound in inhibiting p38 MAPK signaling in response to a stimulus.

Materials:

  • Human cell line (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Lysis buffer

  • Antibodies for detecting phosphorylated and total p38 MAPK (or a downstream substrate like MK2)

  • Detection method (e.g., Western blot, ELISA)

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_analysis Lysis & Analysis cluster_results Results seed Seed cells in a multi-well plate treat Treat cells with R1487 Hydrochloride seed->treat stimulate Stimulate with LPS to activate p38 MAPK treat->stimulate lyse Lyse cells to extract proteins stimulate->lyse quantify Quantify protein concentration lyse->quantify detect Detect phosphorylated and total p38 MAPK quantify->detect analyze Analyze the ratio of phospho-p38 to total p38 detect->analyze

Figure 2. Workflow for a cell-based p38 MAPK inhibition assay.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stress signals and cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. This compound selectively inhibits p38α, a central component of this pathway.

G cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_response Cellular Response stress Stress Signals (UV, Osmotic Shock) map3k MAPKKK (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 kinases Protein Kinases (e.g., MK2, PRAK) p38->kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors inflammation Inflammation kinases->inflammation apoptosis Apoptosis transcription_factors->apoptosis cell_cycle Cell Cycle Arrest transcription_factors->cell_cycle r1487 This compound r1487->p38 Inhibits p38α

Figure 3. Simplified p38 MAPK signaling pathway showing the point of inhibition by this compound.

Conclusion

This compound is a highly selective inhibitor of p38α MAPK, with a significant potency difference compared to the closely related p38β isoform. This selectivity is crucial for its potential as a research tool and therapeutic agent, as it minimizes off-target effects. The provided experimental workflows offer a foundation for researchers to design their own studies to further investigate the activity and selectivity of this compound and other kinase inhibitors. Further detailed kinase panel screening data will provide a more comprehensive understanding of its selectivity profile.

References

Reproducibility of R1487 Hydrochloride Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for R1487 Hydrochloride, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The objective is to offer a clear perspective on its performance relative to other widely studied p38 MAPK inhibitors, supported by available experimental data. Ensuring the reproducibility of experimental findings is a cornerstone of scientific advancement; this document collates key data and methodologies to aid researchers in evaluating and potentially replicating studies involving these compounds.

Comparative Analysis of in vitro Potency

The potency of R1487 and its alternatives is a critical factor in its preclinical assessment. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against p38 MAPK isoforms as reported in peer-reviewed literature. Consistent results for the same compound across different studies can be an indicator of the reproducibility of these assays.

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)p38α Ki (nM)Primary Reference(s)
This compound 10290--0.2[1][2]
Pamapimod14480---[3]
Neflamapimod (VX-745)10220>20,000--[4][5]
VX-7024 - 20----[6][7]
PH-79780426102--5.8[8][9]
Doramapimod (BIRB-796)38652005200.1[10][11]
SCIO-469-----[12][13]

Note: A hyphen (-) indicates that the data was not reported in the cited sources. The variability in VX-702's IC50 may reflect differences in assay conditions between studies.

Cellular Activity: Inhibition of Cytokine Production

The efficacy of p38 MAPK inhibitors is often evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in cellular assays. This provides a more physiologically relevant measure of a compound's activity.

CompoundCell TypeStimulusCytokine InhibitedIC50 (nM)Primary Reference(s)
PH-797804U937LPSTNF-α5.9[8]
Neflamapimod (VX-745)Human PBMC-IL-1β, TNFα56, 52[4]
VX-702--IL-6, IL-1β, TNFα59, 122, 99 (ng/mL)[6]
Doramapimod (BIRB-796)Human PBMCLPSTNF-α21[14]
PamapimodMonocytesLPSTNF-α-[3]

Note: A hyphen (-) indicates that the data was not reported in the cited sources. Direct comparison of IC50 values should be made with caution due to variations in cell lines, stimuli, and assay conditions.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, it is imperative to adhere to detailed and consistent methodologies. Below are summaries of the key experimental protocols used to characterize R1487 and its alternatives.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human p38 MAPKα is used. A specific peptide substrate for p38α, such as EGF receptor peptide, is prepared in a suitable kinase assay buffer.

  • Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the wells of a microplate. The reaction is initiated by the addition of ATP (often radiolabeled [γ-33P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can involve capturing the phosphorylated peptide on a resin and measuring radioactivity. For non-radioactive methods, detection can be achieved using phosphospecific antibodies in an ELISA format or through coupled-enzyme spectrophotometric assays.[4]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Cytokine Inhibition Assay

This assay assesses the ability of an inhibitor to block the production of inflammatory cytokines in a cellular context.

Objective: To determine the IC50 of an inhibitor for the suppression of cytokine production in stimulated cells.

General Protocol:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like U937) is cultured under standard conditions.

  • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor for a short period (e.g., 30 minutes).

  • Cell Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.

  • Incubation: The stimulated cells are incubated for a longer period (e.g., 18-24 hours) to allow for cytokine synthesis and secretion.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., TNF-α, IL-1β) is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value for cytokine inhibition is calculated from the dose-response curve, representing the concentration of the inhibitor that reduces cytokine production by 50%.

Visualizing Key Processes

To further clarify the context of R1487's mechanism and the experimental procedures, the following diagrams are provided.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream R1487 This compound R1487->p38_MAPK Response Inflammatory Response (Cytokine Production) Downstream->Response

Caption: p38 MAPK Signaling Pathway and the Point of Inhibition by this compound.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate & Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Reaction Kinase Reaction Add_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data & Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

References

R1487 Hydrochloride vs. SB203580: A Comparative Guide to p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely utilized p38 mitogen-activated protein kinase (MAPK) inhibitors: R1487 Hydrochloride and SB203580. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a p38 inhibitor for their experimental needs. This comparison delves into their mechanism of action, potency, selectivity, and off-target effects, supported by experimental data and detailed protocols.

Introduction to p38 MAPK Signaling

The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle, and cell differentiation. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4). Due to its central role in the inflammatory response, the p38 MAPK pathway, particularly the α isoform, is a key target for therapeutic intervention in a range of diseases.

Below is a diagram illustrating the canonical p38 MAPK signaling pathway.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MAP2K->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2, MSK1/2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB, p53) p38_MAPK->Transcription_Factors translocates to nucleus & phosphorylates Downstream_Kinases->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) Transcription_Factors->Gene_Expression R1487 R1487 R1487->p38_MAPK inhibits (p38α) SB203580 SB203580 SB203580->p38_MAPK inhibits (p38α/β)

Figure 1: p38 MAPK Signaling Pathway and Points of Inhibition.

Head-to-Head Comparison: this compound vs. SB203580

Both this compound and SB203580 are ATP-competitive inhibitors of p38 MAPK. However, they exhibit notable differences in terms of potency and selectivity.

FeatureThis compoundSB203580
Chemical Class Pyrido[2,3-d]pyrimidin-7-onePyridinyl imidazole
Mechanism of Action ATP-competitive inhibitor of p38α MAPK.[2]ATP-competitive inhibitor of p38 MAPK.
Potency (IC50) p38α: 10 nM[2]p38α: 50 nM[3] p38β2: 500 nM[3]
Selectivity Highly selective for p38α with over 100-fold selectivity against other kinases.[4]Primarily inhibits p38α and p38β isoforms.[5]
Known Off-Target Effects Publicly available data on a broad kinase selectivity profile is limited.Inhibits Protein Kinase B (PKB/Akt). At concentrations >20 µM, it can induce the activation of Raf-1. May also inhibit Casein Kinase 1 (CK1).
Cellular Potency Demonstrated efficacy in reducing pro-inflammatory cytokine production in cellular assays.IC50: 0.3-0.5 µM for inhibition of the downstream target MAPKAP-K2 in THP-1 cells.[3]
In Vivo Activity Orally bioavailable and has shown anti-inflammatory efficacy in rodent models of rheumatoid arthritis.[4]Widely used in preclinical in vivo studies, but not developed for clinical use.

Experimental Data and Protocols

The determination of inhibitory potency (IC50) is a crucial step in characterizing and comparing kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay to determine the IC50 of p38 MAPK inhibitors.

In Vitro p38α Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and SB203580 against p38α MAPK.

Materials:

  • Recombinant active human p38α MAPK

  • Biotinylated ATF2 peptide substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • This compound and SB203580

  • DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and SB203580 in DMSO. Perform serial dilutions in kinase buffer to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add 5 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing p38α MAPK and the biotinylated ATF2 substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of R1487 & SB203580 Plate_Setup Add Inhibitor/Vehicle to 96-well Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Pre_incubation Add Kinase/Substrate Mix and Pre-incubate Reagent_Prep->Pre_incubation Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with ATP Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Detect ADP Production (e.g., ADP-Glo™) Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis

Figure 2: Experimental Workflow for IC50 Determination.

Discussion and Conclusion

The choice between this compound and SB203580 for p38 MAPK inhibition studies will depend on the specific experimental goals.

This compound emerges as a more potent and selective inhibitor of p38α. Its high selectivity minimizes the potential for confounding results due to off-target effects, making it a preferred choice for studies aiming to specifically dissect the role of p38α. Its oral bioavailability and demonstrated in vivo efficacy also make it a valuable tool for preclinical studies investigating the therapeutic potential of p38α inhibition.

SB203580 , as a first-generation p38 inhibitor, has been instrumental in elucidating the broader roles of the p38 MAPK pathway. While less potent and selective than R1487, it remains a useful tool for in vitro studies, particularly when its off-target effects are taken into consideration and controlled for. Its inhibitory action on both p38α and p38β may be advantageous in contexts where the inhibition of both isoforms is desired. However, researchers must be cautious of its potential to inhibit other kinases, such as Akt, and its paradoxical activation of Raf-1 at higher concentrations, which could lead to misinterpretation of experimental outcomes.

References

Comparative Guide to p38 MAPK Inhibitors: A Cross-Validation of R1487 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of R1487 Hydrochloride, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other commercially available alternatives. The information presented herein is intended to assist researchers in making informed decisions for their studies in inflammation, oncology, and other related fields where the p38 MAPK pathway is a key therapeutic target.

The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stressors and pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2] Small molecule inhibitors targeting p38 MAPK, therefore, represent a promising class of therapeutic agents.

This compound is a highly selective and orally bioavailable inhibitor of the p38α MAPK isoform, with a reported IC50 of 10 nM in cell-free assays.[3][4] While specific cell-based activity data for this compound is not extensively available in the public domain, this guide provides a comparative analysis based on its known potency and the documented activities of other well-characterized p38 MAPK inhibitors in various cell lines.

Comparative Activity of p38 MAPK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative p38 MAPK inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. Lower IC50 values are indicative of higher potency.

InhibitorTarget(s)Cell LineAssay TypeIC50
This compound p38α Not Specified Cell-Free Kinase Assay 10 nM [3][4]
SB203580p38α/βMDA-MB-231 (Human Breast Cancer)Cell Proliferation85.1 µM[5][6]
THP-1 (Human Monocytic Leukemia)Cytokine Release0.3-0.5 µM
SB202190p38α/βMDA-MB-231 (Human Breast Cancer)Cell Proliferation46.6 µM[5][6]
Cell-Free Kinase Assayp38α50 nM[7]
Cell-Free Kinase Assayp38β100 nM[7]
Neflamapimod (VX-745)p38α/βHuman PBMCsIL-1β Release56 nM[2][8]
Human PBMCsTNF-α Release52 nM[2][8]
THP-1 (Human Monocytic Leukemia)TNF-α Release150 nM[9]
Cell-Free Kinase Assayp38α10 nM[10][11]
Cell-Free Kinase Assayp38β220 nM[10][11]

Experimental Protocols

To ensure reproducibility and enable cross-experimental comparisons, detailed methodologies for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of p38 MAPK inhibitors on cell proliferation.

Materials:

  • Cells of interest (e.g., MDA-MB-231, THP-1)

  • Complete cell culture medium

  • p38 MAPK inhibitor (e.g., this compound, SB203580)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the p38 MAPK inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) at the same final concentration used for the inhibitor dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.

In-Cell Western Assay for p38 MAPK Phosphorylation

This protocol allows for the quantification of p38 MAPK activation by measuring the levels of phosphorylated p38.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • p38 MAPK inhibitor

  • Stimulating agent (e.g., Lipopolysaccharide (LPS), Anisomycin)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phosphorylated p38 MAPK (p-p38)

  • Primary antibody against total p38 MAPK

  • Infrared dye-conjugated secondary antibodies

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the p38 MAPK inhibitor as described in the MTT assay protocol.

  • Stimulation: After inhibitor pre-treatment, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 MAPK phosphorylation.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 20 minutes, followed by washing and permeabilization with 0.1% Triton X-100 for 20 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the cells with primary antibodies against p-p38 and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Data Acquisition: Wash the cells and acquire images using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both p-p38 and total p38. Normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates R1487 This compound R1487->p38_MAPK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, p53) Downstream_Substrates->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis, Cell Cycle) Transcription_Factors->Gene_Expression Experimental_Workflow Experimental Workflow for Inhibitor Validation Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Inhibitor_Prep Inhibitor Preparation (Serial Dilutions of R1487 & Alternatives) Cell_Culture->Inhibitor_Prep Cell_Treatment Cell Treatment (Incubate cells with inhibitors) Inhibitor_Prep->Cell_Treatment Assay_Selection Select Assay Cell_Treatment->Assay_Selection Viability_Assay Cell Viability Assay (e.g., MTT) Assay_Selection->Viability_Assay Proliferation Kinase_Assay Kinase Activity Assay (e.g., In-Cell Western) Assay_Selection->Kinase_Assay Phosphorylation Data_Acquisition Data Acquisition (Measure endpoint) Viability_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50 values) Data_Acquisition->Data_Analysis Comparison Compare Inhibitor Potency Data_Analysis->Comparison End End Comparison->End

References

A Head-to-Head Comparison of p38 MAPK Inhibitors: R1487 Hydrochloride and Doramapimod

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for inflammatory diseases and cancer, inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway represent a pivotal area of research. This guide provides a detailed comparison of two prominent p38 MAPK inhibitors, R1487 Hydrochloride and Doramapimod (also known as BIRB 796), offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical activity, selectivity, and cellular effects based on available preclinical data.

Mechanism of Action and Signaling Pathway

Both this compound and Doramapimod target the p38 MAPK, a key enzyme in the cellular response to stress and inflammation.[1][2][3] The p38 MAPK pathway, when activated by cellular stressors or inflammatory cytokines, leads to the downstream activation of transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, both compounds effectively block this inflammatory cascade.

Doramapimod is distinguished by its unique allosteric binding mechanism.[2][3][4] It binds to a novel, allosteric site on the p38 enzyme, which indirectly competes with ATP binding and locks the kinase in an inactive conformation.[2][3] This mode of inhibition is notably different from typical ATP-competitive inhibitors. This compound, on the other hand, is a highly selective inhibitor that also targets the p38α isoform.[1][5][6][7][8]

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade cluster_inhibitors Inhibitor Action Stress_Cytokines Stress / Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Activation Inflammatory_Response Inflammatory Response (TNF-α, IL-1β, IL-6) Downstream_Targets->Inflammatory_Response R1487 R1487 HCl R1487->p38_MAPK Inhibits Doramapimod Doramapimod Doramapimod->p38_MAPK Inhibits (Allosteric)

Figure 1: Simplified p38 MAPK Signaling Pathway and points of inhibition by this compound and Doramapimod.

Comparative Biochemical and Cellular Activity

While a direct head-to-head study is not publicly available, the following table summarizes the key quantitative data for this compound and Doramapimod based on independent research.

ParameterThis compoundDoramapimod (BIRB 796)
Target p38α MAPK[1][5][6][7][8]p38α, p38β, p38γ, p38δ MAPK[9][10]
IC50 (p38α) 10 nM[1][5][7]38 nM[9][10]
IC50 (p38β) -65 nM[9][10]
IC50 (p38γ) -200 nM[9][10]
IC50 (p38δ) -520 nM[9][10]
Binding Affinity (Kd for p38α) 0.2 nM[5]0.1 nM[9][10]
Selectivity >100-fold selectivity against other kinases.[1] Selective for p38α over p38β (Kd = 29 nM for p38β).[5]>330-fold greater selectivity versus JNK2.[9] Also inhibits B-Raf (IC50 = 83 nM).[9][10]
Cellular Activity Inhibits LPS-induced IL-1β production in human whole blood (IC50 = 170 nM).[5]Downregulates IL-6 and VEGF secretion.[9]
In Vivo Efficacy Reduces yeast-induced hyperalgesia in rats (ED50 = 5.5 mg/kg).[5] Inhibits LPS-induced TNF-α (ED50 = 0.8 mg/kg) and IL-6 (ED50 = 0.4 mg/kg) in rats.[5]Efficacy demonstrated in animal models of endotoxin-stimulated TNF-α release and collagen-induced arthritis.[4]

Experimental Protocols

To aid in the design of comparative studies, the following are detailed methodologies for key experiments typically used to evaluate p38 MAPK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant p38 MAPK - Kinase Buffer - ATP - Substrate (e.g., ATF2) Start->Prepare_Reagents Serial_Dilution Prepare serial dilutions of R1487 HCl and Doramapimod Prepare_Reagents->Serial_Dilution Incubate_Inhibitor_Kinase Incubate kinase with inhibitor dilutions Serial_Dilution->Incubate_Inhibitor_Kinase Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_Inhibitor_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., using a phosphospecific antibody) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to determine IC50 values Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro p38 MAPK kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35). Prepare solutions of recombinant human p38 MAPK, a suitable substrate (e.g., ATF2), and ATP.

  • Inhibitor Preparation: Create a series of dilutions for this compound and Doramapimod in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the p38 MAPK enzyme, and the diluted inhibitors. Allow for a pre-incubation period (e.g., 30 minutes at room temperature) to permit inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Detect the level of substrate phosphorylation using a suitable method, such as an ELISA with a phospho-specific antibody or a radiometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for Cytokine Inhibition

This assay measures the ability of the inhibitors to suppress the production of pro-inflammatory cytokines in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, in appropriate media.

  • Cell Plating: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere if necessary.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or Doramapimod for a pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine synthesis and secretion (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

Both this compound and Doramapimod are potent inhibitors of the p38 MAPK pathway with demonstrated anti-inflammatory properties. This compound exhibits high selectivity for the p38α isoform. Doramapimod, while also potent against p38α, is a pan-p38 inhibitor with a unique allosteric mechanism of action. The choice between these compounds for research or therapeutic development may depend on the desired selectivity profile and the specific pathological context being investigated. The provided data and protocols serve as a valuable resource for the scientific community to further explore the potential of these and other p38 MAPK inhibitors.

References

Independent Validation of R1487 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of R1487 Hydrochloride's performance against other p38 MAP kinase inhibitors, supported by published experimental data. This compound is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with a reported IC50 of 10 nM. [1][2] This positions it as a significant tool for research into inflammatory diseases.[1]

Performance Comparison

This compound's potency is notable when compared to other well-known p38 MAPK inhibitors. The table below summarizes key quantitative data from published literature, offering a snapshot of its performance relative to alternatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

InhibitorTarget(s)IC50 (p38α)Dissociation Constant (Kd) for p38αKey Cellular Effects
This compound p38α, p38β 10 nM [1][2]0.2 nM [3]Inhibits LPS-induced TNFα and IL-1β production [3]
BIRB-796 (Doramapimod)p38α, p38β, p38γ, p38δ~0.1 nM (p38α), 38 nM (p38α)0.1 nMDose-dependent reduction of IL-6[4]
SB202190p38α, p38β250 nM (p38α)38 nMRescues memory deficits and induces autophagy[5]
Pamapimodp38α--Advanced to Phase 2 clinical trials for rheumatoid arthritis[6]
VX-702p38α--Advanced to clinical trials for inflammatory diseases[7]
SCIO-469p38α--Advanced to clinical trials for inflammatory diseases[7]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the p38 MAP kinase signaling pathway. This pathway is a critical regulator of inflammatory responses.[8] It is activated by cellular stress and inflammatory cytokines, leading to the downstream production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] By inhibiting p38α, R1487 blocks this cascade, thereby reducing the production of these inflammatory mediators.

p38_pathway stress Stress Stimuli (e.g., UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response R1487 This compound R1487->p38 experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Reagents b_plate Plate Compound & Enzyme b_start->b_plate b_react Initiate Kinase Reaction b_plate->b_react b_detect Detect Activity b_react->b_detect b_ic50 Calculate IC50 b_detect->b_ic50 c_culture Culture Cells c_treat Treat with Compound c_culture->c_treat c_stimulate Stimulate with LPS c_treat->c_stimulate c_collect Collect Supernatant c_stimulate->c_collect c_elisa Measure TNF-α (ELISA) c_collect->c_elisa c_ic50 Calculate IC50 c_elisa->c_ic50

References

Safety Operating Guide

Proper Disposal of R1487 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of R1487 Hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant.[2] Improper disposal, such as release into the environment, is to be strictly avoided.[2]

Summary of Hazards and Handling

Before detailing the disposal procedures, it is crucial to reiterate the primary hazards associated with this compound to underscore the importance of careful handling.

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationH315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][4]
Acute and Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effects[1][2]

Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Handling should occur in a well-ventilated area, preferably within a fume hood.[1]

Step-by-Step Disposal Protocol

The following steps provide a clear and actionable plan for the safe disposal of this compound waste.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated, compatible hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: The original containers of this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use only containers approved for hazardous waste collection. These should be made of a material compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include the following information:

    • The words "Hazardous Waste"[5][6]

    • The full chemical name: "this compound"[2]

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard")[6]

    • The accumulation start date (the date the first waste is added to the container)[5]

    • The name and contact information of the responsible researcher or lab[2]

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that the storage area is away from sources of ignition and incompatible materials.[1] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 4: Arranging for Disposal

  • Once the waste container is full or if the experiment is complete, arrange for its disposal through your institution's EHS office or a certified hazardous waste disposal company.

  • Do not attempt to transport the hazardous waste yourself. Follow your institution's specific procedures for waste pickup requests.

Step 5: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an absorbent material such as diatomite or universal binders.[2]

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container for this compound.

  • Decontaminate the spill area with alcohol and then wash thoroughly.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

R1487_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation waste_generated Waste Generated (Solid, Liquid, Empty Containers) ventilation->waste_generated spill Spill Occurs ventilation->spill solid_waste Solid Waste (e.g., contaminated gloves, tips) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste Liquid empty_container Empty Original Container waste_generated->empty_container Container collect_waste Collect in Designated Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste empty_container->collect_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal by Approved Waste Facility contact_ehs->end spill_procedure Follow Spill Management Protocol (Contain, Collect, Decontaminate) spill->spill_procedure spill_procedure->collect_waste Dispose of spill debris as hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling R1487 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with R1487 Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent p38 MAP kinase inhibitor with potential applications in inflammatory disease research.[1] However, it also presents several health hazards that necessitate careful handling and disposal. This compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye irritation from splashes or airborne particles.[4]
Hand Protection Protective gloves (chemically resistant)To prevent skin irritation upon contact.[4] The specific glove material should be selected based on the solvent used, if any.
Body Protection Impervious clothing (e.g., lab coat)To protect the skin from accidental spills.[4]
Respiratory Protection Suitable respiratorTo be used when handling the powder form to avoid respiratory tract irritation.[3][4] The type of respirator should be determined by a qualified safety professional based on the potential for airborne exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][4]

Handling and Preparation:

  • Preparation: Conduct all work with this compound in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[4]

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Aliquoting: When handling the solid form, take care to avoid the formation of dust.[4] Use appropriate tools and techniques to minimize airborne particles.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills or exposures is critical.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, contain the spill using an absorbent, liquid-binding material such as diatomite or universal binders.[4]

  • Clean: Decontaminate the affected surfaces by scrubbing with alcohol.[4]

  • Dispose: Collect all contaminated materials into a sealed container for hazardous waste disposal.[4]

Exposure Protocol:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[4] This material must not be disposed of with regular household garbage.[2]

  • Environmental Protection: Prevent the compound and its waste from entering sewers, surface water, or groundwater.[2][4]

Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound A Receiving & Storage - Inspect container - Store at -20°C (powder) or -80°C (in solvent) B Preparation & Handling - Work in fume hood - Wear full PPE A->B C Weighing & Solution Prep - Avoid dust/aerosols - Handle with care B->C E Spill or Exposure Event B->E Accident D Experimentation C->D C->E Accident D->E Accident H Waste Collection - Segregate contaminated waste D->H Routine F Spill Response - Evacuate, Ventilate - Contain & Clean E->F Spill G Exposure Response - Follow First Aid - Seek Medical Attention E->G Exposure F->H Contaminated materials I Disposal - Use approved waste disposal service H->I

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R1487 Hydrochloride
Reactant of Route 2
Reactant of Route 2
R1487 Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。